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Foundational

The Genesis of a Critical Process Impurity: A Technical Guide to the Synthesis of Omeprazole Sulfide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by effectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by effectively suppressing gastric acid secretion.[1][2][3] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to safety and efficacy. The manufacturing process of omeprazole can give rise to several process-related impurities that must be meticulously controlled.[4][5] Among these, omeprazole sulfide, also known as Ufiprazole or Omeprazole Related Compound C, is a key intermediate and a potential impurity that arises from the incomplete oxidation of the thioether precursor during the synthesis of omeprazole.[6] This guide provides an in-depth exploration of the synthesis pathway of omeprazole sulfide and its subsequent conversion to the hydrochloride salt, offering insights into the underlying chemistry and critical process parameters.

The Core Synthesis: A Tale of Two Moieties

The industrial synthesis of omeprazole hinges on the elegant coupling of two heterocyclic building blocks: a substituted benzimidazole and a substituted pyridine. The formation of omeprazole sulfide represents the penultimate step in this convergent synthesis, creating the crucial thioether linkage that is later oxidized to the pharmacologically active sulfoxide (omeprazole).

The overall synthesis workflow can be conceptualized as a two-step process:

  • Thioether Formation: A nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[7]

  • Oxidation: The selective oxidation of the resulting thioether (omeprazole sulfide) to the sulfoxide (omeprazole).[7]

This guide focuses on the first step, the genesis of omeprazole sulfide.

Omeprazole_Synthesis_Workflow cluster_0 PART 1: Thioether Formation (Omeprazole Sulfide Synthesis) cluster_1 PART 2: Oxidation A 2-Mercapto-5-methoxybenzimidazole C Omeprazole Sulfide (Thioether Intermediate) A->C B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl B->C NaOH, Ethanol/Water D Omeprazole (Sulfoxide - API) C->D Controlled Oxidation (e.g., m-CPBA) E Omeprazole Sulfone (Over-oxidation Impurity) D->E Over-oxidation

Caption: Overall workflow for the synthesis of omeprazole.

Delving into the Mechanism: The Nucleophilic Substitution Reaction

The formation of the thioether bond in omeprazole sulfide is a classic example of a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) type reaction.

  • Deprotonation: The reaction is initiated by the deprotonation of the thiol group (-SH) of 2-mercapto-5-methoxybenzimidazole by a base, typically sodium hydroxide. This generates a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the electrophilic carbon atom of the chloromethyl group on the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

  • Displacement: This attack leads to the displacement of the chloride ion (a good leaving group), forming the new carbon-sulfur (thioether) bond and yielding omeprazole sulfide.

Thioether_Formation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Displacement Thiol Benzimidazole-SH Thiolate Benzimidazole-S⁻ (Nucleophile) Thiol->Thiolate + Base Base OH⁻ H2O H₂O Product Omeprazole Sulfide (Benzimidazole-S-CH₂-Pyridine) Thiolate->Product SN2 Attack Pyridine Pyridine-CH₂Cl (Electrophile) Pyridine->Product Chloride Cl⁻ Product->Chloride Leaving Group

Caption: Mechanism of thioether formation in omeprazole sulfide synthesis.

The Final Step: Formation of Omeprazole Sulfide Hydrochloride

While omeprazole sulfide is synthesized as a free base, it is often converted to its hydrochloride salt for reasons of stability, handling, and purification. This is a straightforward acid-base reaction. The basic nitrogen atoms in the benzimidazole and pyridine rings of omeprazole sulfide can be protonated by hydrochloric acid (HCl). This results in the formation of the corresponding hydrochloride salt, which is typically a more crystalline and stable solid, facilitating its isolation and purification.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a laboratory-scale synthesis of omeprazole sulfide.

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dichloromethane (for extraction, optional)

  • Anhydrous sodium sulfate (for drying, optional)

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide in a mixture of ethanol and water with stirring.[8]

  • To this basic solution, add 2-mercapto-5-methoxybenzimidazole and heat the mixture to reflux until the solid dissolves completely, forming the sodium thiolate salt.[8]

  • Cool the reaction mixture.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole thiolate solution.

  • Allow the reaction to proceed with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, omeprazole sulfide, often precipitates out of the solution as a solid.[8]

  • The solid product is collected by filtration, washed with water to remove inorganic salts, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by extraction into an organic solvent like dichloromethane, followed by drying and evaporation of the solvent.

Reactant Molecular Weight ( g/mol ) Typical Molar Ratio
2-Mercapto-5-methoxybenzimidazole180.231.0
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl224.11~0.9-1.0
Sodium Hydroxide40.00~1.2-1.3

Table 1: Stoichiometry of Omeprazole Sulfide Synthesis

Factors Influencing Impurity Formation and Control

The synthesis of omeprazole sulfide is a critical step that can influence the purity of the final omeprazole API. Several factors can affect the yield and purity of the sulfide intermediate:

  • Stoichiometry: Precise control of the molar ratios of the reactants is crucial to ensure complete conversion and minimize unreacted starting materials.

  • Base Concentration: The amount of base used should be sufficient to completely deprotonate the thiol without causing undesirable side reactions.

  • Temperature: While the initial deprotonation may be performed at an elevated temperature, the nucleophilic substitution is often carried out at a controlled, lower temperature to minimize the formation of by-products.

  • Solvent System: The choice of solvent (e.g., ethanol/water mixture) is important for dissolving the reactants and facilitating the reaction.

Analytical Characterization

The identity and purity of synthesized omeprazole sulfide are confirmed using a range of analytical techniques:

Technique Purpose Expected Observations
HPLC Purity assessment and quantificationA major peak corresponding to omeprazole sulfide with a specific retention time.
LC-MS Molecular weight confirmationDetection of the protonated molecular ion [M+H]⁺ at m/z 330.1.
¹H NMR Structural elucidationCharacteristic peaks for the aromatic protons of the benzimidazole and pyridine rings, the methoxy groups, the methyl groups, and the methylene bridge.
¹³C NMR Structural confirmationResonances corresponding to all the carbon atoms in the molecule.

Table 2: Analytical Techniques for Omeprazole Sulfide Characterization

Conclusion

The synthesis of omeprazole sulfide is a foundational step in the production of omeprazole. A thorough understanding of the underlying nucleophilic substitution mechanism, the influence of reaction parameters, and the methods for its characterization are essential for researchers and professionals in drug development. By carefully controlling this synthesis, the formation of this key intermediate can be optimized, leading to a more efficient and robust process for the manufacturing of high-purity omeprazole, ultimately ensuring the quality and safety of this vital medication.

References

  • Smolecule. (2024, August 10). 5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • A. H. F. L. A. S. T. Aktiebolag. (1995). Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole) (U.S. Patent No. 5,386,032A). U.S.
  • Mahamoud, A., et al. (2005). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(11), 4481–4489.
  • PubMed. (1986). Sulfide and sulfoxide derivatives of substituted benzimidazoles inhibit acid formation in isolated gastric glands by different mechanisms. Journal of Pharmacology and Experimental Therapeutics, 236(1), 248-53.
  • Dr. Reddy's Laboratories Ltd. (2001). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole (U.S. Patent No. 6,245,913B1). U.S.
  • Daicel Pharma Standards. (n.d.). Omeprazole Impurities Manufacturers & Suppliers.
  • Silva, J. D. C., et al. (2020). Elemental impurities analysis in name-brand and generic omeprazole drug samples. RSC Advances, 10(49), 29553–29560.
  • Jiangsu Ruike Pharmaceutical Technology Co Ltd. (n.d.).
  • Shandong Luoxin Pharmaceutical Group Stock Co Ltd. (n.d.).
  • White Rose eTheses Online. (n.d.).
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Mahamoud, A., et al. (2005). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. Antimicrobial Agents and Chemotherapy, 49(11).
  • Bag, A., et al. (2018). Stereoselective Metabolism of Omeprazole by Cytochrome P450 2C19 and 3A4: Mechanistic Insights from DFT Study. The Journal of Physical Chemistry B, 122(22), 5944–5957.
  • Benchchem. (n.d.).
  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • Hetero Drugs Ltd. (2010).
  • Merck Frosst Canada Inc. (1995).
  • Simson Pharma Limited. (n.d.).
  • Skubic, C., et al. (2016). Monitoring and Quantification of Omeprazole Synthesis Reaction by In-Line Raman Spectroscopy and Characterization of the Reaction Components. Organic Process Research & Development, 21(1), 59–66.
  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831–844.
  • ChemicalBook. (n.d.). Omeprazole synthesis.
  • LGC Standards. (n.d.). Omeprazole Sulfide.
  • Kim, H., et al. (2021). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Metabolites, 11(11), 738.
  • Carl ROTH. (n.d.). 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, 100 g.
  • Echemi. (n.d.). 5-Methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio-1H-benzimidazole.

Sources

Exploratory

An In-Depth Technical Guide to the Acid-Catalyzed Degradation of Omeprazole Sulfide

Prepared by: Gemini, Senior Application Scientist Introduction Omeprazole, a cornerstone of the proton pump inhibitor (PPI) class, is a prodrug designed to treat acid-related gastrointestinal disorders.[1][2] Its therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Omeprazole, a cornerstone of the proton pump inhibitor (PPI) class, is a prodrug designed to treat acid-related gastrointestinal disorders.[1][2] Its therapeutic efficacy hinges on a unique mechanism: selective activation within the highly acidic environment of the parietal cell secretory canaliculi.[3] However, this same pH-dependent reactivity also renders omeprazole exceptionally labile in acidic media, a characteristic that defines both its mechanism of action and its primary stability challenge.[4][5] This guide provides a detailed examination of the chemical transformations omeprazole sulfide hydrochloride undergoes in acidic conditions, a process that is fundamentally inseparable from its activation. We will explore the reaction cascade, its kinetics, the resulting degradation products, and the analytical methodologies required to study this complex process. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of omeprazole's behavior in acidic environments.

The Dual Nature of Acid Catalysis: Activation and Degradation

For omeprazole, the acid-catalyzed transformation is not a simple degradation process but rather the required pathway to its active form. Omeprazole itself is inactive.[1][6] Only after undergoing a structural rearrangement in an acidic environment can it covalently bind to and inhibit the H+/K+-ATPase (the proton pump).[3][6] The degradation pathway and the activation pathway are, in their initial and most critical stages, one and the same. The process begins with the protonation of the molecule, which initiates a cascade of intramolecular reactions.[7] The resulting highly reactive intermediates, a tetracyclic sulfenamide and its precursor sulfenic acid, are the species responsible for inhibiting the proton pump.[2][4][7] However, in the absence of their biological target (the cysteine residues of the H+/K+-ATPase), these intermediates will continue to react, leading to a variety of stable, inactive degradation products.[8][9] Understanding this mechanism is therefore critical for developing stable pharmaceutical formulations, such as the enteric-coated tablets that protect the drug from gastric acid until it reaches the systemic circulation and accumulates in the parietal cells.[4][5]

Core Degradation and Activation Mechanism

The acid-catalyzed conversion of omeprazole is a multi-step process initiated by protonation. The mechanism can be described as follows:

  • Initial Protonation: The process begins with the protonation of the pyridine nitrogen. A second protonation subsequently occurs on the N-3 of the benzimidazole ring. This dual protonation is a key step, creating a highly electrophilic center at the C-2 position of the benzimidazole ring.[7]

  • Intramolecular Cyclization: The unprotonated, nucleophilic pyridine nitrogen then attacks the electrophilic C-2 of the benzimidazole ring. This forms an unstable spiro intermediate.[4]

  • Rearrangement and Formation of Reactive Intermediates: The spiro intermediate rapidly rearranges to form a sulfenic acid, which is a key reactive intermediate.[4][9] The sulfenic acid can then dehydrate to form a permanent cationic tetracyclic sulfenamide.[7] These two species, the sulfenic acid and the sulfenamide, are the thiophilic agents that can react with sulfhydryl groups.

  • Formation of Stable Degradants: In a non-biological system (e.g., during a forced degradation study or premature exposure to stomach acid), the reactive sulfenamide and sulfenic acid intermediates will react further to form more stable, inactive products. These include various rearranged monomers and dimers.[4][9] A primary degradation product identified in the absence of a thiol is the omeprazole dimer.[9]

Omeprazole_Degradation_Pathway Omeprazole Omeprazole Protonated Protonated Intermediates (Pyridine & Benzimidazole) Omeprazole->Protonated  +2H+ Spiro Spiro Intermediate Protonated->Spiro Intramolecular Attack Reactive Reactive Intermediates (Sulfenic Acid / Tetracyclic Sulfenamide) Spiro->Reactive Rearrangement Degradants Stable Degradation Products (Dimers, Sulfide, etc.) Reactive->Degradants Further Reactions

Caption: Acid-catalyzed degradation and activation pathway of omeprazole.

Kinetics of Acid-Catalyzed Degradation

The degradation of omeprazole in acidic media is notoriously rapid and highly pH-dependent. The decomposition process follows first-order kinetics.[10] This instability is the primary reason oral formulations require enteric coating to bypass the stomach's acidic environment.[5] Below pH 4, the degradation is extremely fast, while the drug exhibits significantly greater stability as the pH approaches neutrality.

Table 1: pH-Dependent Stability of Omeprazole

pH Half-life (t½) Conditions Reference
< 5 ~10 minutes 40 °C, various buffers [5]
6.5 ~18 hours 40 °C, phosphate buffer [5]

| 2.0 - 3.0 | Rapid Degradation | Room Temperature, buffered solutions |[8] |

This table summarizes data from multiple sources to illustrate the profound impact of pH on omeprazole stability.

Experimental Protocol: Forced Acid Degradation Study

To analyze the degradation pathway and identify potential degradants, a forced degradation study is essential. This protocol provides a self-validating system for investigating the acid lability of omeprazole sulfide hydrochloride, as mandated by ICH guidelines.[11][12]

Part A: Degradation Procedure

The causality behind this procedure is to intentionally stress the molecule under controlled acidic conditions to generate the degradation products that could form in a low-pH environment.

Materials:

  • Omeprazole Sulfide Hydrochloride Active Pharmaceutical Ingredient (API)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of omeprazole in methanol to prepare a stock solution (e.g., 1 mg/mL). The use of methanol as a co-solvent aids in the initial dissolution of the lipophilic omeprazole.

  • Initiation of Degradation: Transfer a precise volume of the stock solution into a volumetric flask. Add a volume of 0.1 N HCl to initiate the degradation. A typical final concentration for analysis might be 0.1 mg/mL.[13]

  • Incubation: Allow the reaction to proceed at room temperature for a specified period, for example, 1.5 to 2 hours.[4][14] This duration is chosen to achieve significant degradation without consuming the entire parent compound, allowing for simultaneous analysis of the parent drug and its byproducts. A yellow or brown discoloration of the solution is a common visual indicator of degradation.[14]

  • Neutralization: After the incubation period, carefully add an equimolar amount of 0.1 N NaOH to neutralize the solution.[4][13] This step is critical as it quenches the degradation reaction, preserving the profile of the sample at that specific time point. It also adjusts the pH to a range compatible with standard reversed-phase HPLC columns, preventing on-column degradation or damage to the stationary phase.

  • Final Dilution: Dilute the neutralized solution to the final volume with the mobile phase diluent (e.g., 50:50 methanol:water).

  • Control Sample: Prepare a control sample by diluting the omeprazole stock solution to the same final concentration with the diluent, omitting the acid and base steps. This allows for a direct comparison to identify peaks that are specifically formed due to acid stress.[14]

Part B: Analytical Methodology (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating and quantifying omeprazole and its degradation products.[4][15]

Typical HPLC Conditions:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 2.7-5 µm particle size)

  • Mobile Phase A: 0.05 M Disodium hydrogen phosphate buffer, with pH adjusted to 4.5 using phosphoric acid.[16]

  • Mobile Phase B: Methanol[16]

  • Gradient/Isocratic: A gradient or isocratic elution can be used. A typical ratio might be 68:32 (v/v) of Mobile Phase A to Mobile Phase B.[16]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C[5][16]

  • Detection: UV detection at 280 nm or 302 nm.[16][17] A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10-20 µL

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis & Interpretation Prep_API Prepare Omeprazole Stock Solution Prep_Control Prepare Control Sample (Unstressed) Prep_API->Prep_Control Prep_Stress Prepare Stress Sample Prep_API->Prep_Stress HPLC RP-HPLC Analysis (UV/PDA Detection) Prep_Control->HPLC Add_Acid Add 0.1 N HCl Prep_Stress->Add_Acid Incubate Incubate at RT (e.g., 1.5 hours) Add_Acid->Incubate Neutralize Neutralize with 0.1 N NaOH Incubate->Neutralize Neutralize->HPLC Compare Compare Chromatograms (Stress vs. Control) HPLC->Compare Identify Identify & Quantify Degradation Products Compare->Identify

Caption: Experimental workflow for the forced acid degradation study of omeprazole.

Identification of Key Degradation Products

Comprehensive forced degradation studies have identified numerous degradation products of omeprazole.[11][12] The characterization of these compounds is crucial for ensuring the safety and quality of the drug product and is typically achieved using advanced hyphenated techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][18]

Table 2: Major Degradation Products of Omeprazole Identified Under Stress Conditions

Product ID Common Name Molecular Formula Stress Condition(s) Reference
Impurity D Omeprazole Sulphone C₁₇H₁₉N₃O₄S Acid, Base, Oxidative [14]
- Omeprazole Sulfide C₁₇H₁₉N₃OS Acid [14]
OMP-8 - C₁₆H₁₅N₃O₂S Basic Hydrolysis [4]
Dimer Omeprazole Dimer - Acid, Thermal [4][9]

| Cyclic Sulfenamide | - | C₁₇H₁₇N₃O₂S | Acid |[8][9] |

Note: This table lists some of the well-documented degradation products. Comprehensive studies have identified over 30 potential degradants.[11][12]

Conclusion

The degradation of omeprazole sulfide hydrochloride in acidic media is a complex yet well-defined chemical process that is intrinsically linked to its therapeutic mechanism of action. The acid-catalyzed rearrangement leads to the formation of highly reactive sulfenamide and sulfenic acid intermediates, which, while essential for proton pump inhibition, are also precursors to a variety of inactive degradation products. A thorough understanding of this degradation pathway, its kinetics, and the resulting products is paramount for pharmaceutical scientists. This knowledge directly informs the development of stable formulations, the establishment of meaningful quality control specifications, and the assurance of drug safety and efficacy. The experimental and analytical protocols outlined in this guide provide a robust framework for researchers to probe and control the stability of this vital medication.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Omeprazole?
  • Benchchem. (n.d.). Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide.
  • Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 14(3), 23-35. Retrieved from [Link]

  • Jadhav, S., et al. (2024). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceuticals, 17(2), 168. Retrieved from [Link]

  • Raghavaraju, T. V., & Chakravarthy, I. E. (2013). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 81(3), 717–730. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Proton Pump Inhibitors, Exemplified by Omeprazole.
  • Patel, S., et al. (2019). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 31(6), 1-10. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of activation of the proton pump inhibitors. Retrieved from [Link]

  • Figshare. (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • Guntupalli, C., et al. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. Analytical Methods, 13(1), 89-100. Retrieved from [Link]

  • Abu-Lafi, S., et al. (2008). Kinetics of omeprazole degradation in the presence of 2-mercaptoethanol. International Journal of Chemical Kinetics, 40(6), 352-358. Retrieved from [Link]

  • Benchchem. (n.d.). Identification and analysis of omeprazole magnesium degradation products.
  • Pérez-Alcaraz, C., et al. (2013). Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection. Analytical Methods, 5(21), 6065-6074. Retrieved from [Link]

  • Zmudzki, P., et al. (2006). KINETICS OF OMEPRAZOLE DEGRADATION IN SOLID STATE. Acta Poloniae Pharmaceutica, 63(6), 753-759.
  • Waters Corporation. (2015). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]

  • Zhang, K., et al. (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 200, 114068. Retrieved from [Link]

  • Djurdjevic, P., et al. (2009). Degradation of omeprazole induced by enteric polymer solutions and aqueous dispersions: HPLC investigations. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 559-566. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of omeprazole at different pH. Retrieved from [Link]

  • Al-Ghamdi, M. S. (2006). Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). Journal of Pharmaceutical and Biomedical Analysis, 40(2), 438-445. Retrieved from [Link]

  • Tarcomnicu, I., & Constantinescu, D. (2010). STABILITY STUDY OF OMEPRAZOLE. Farmacia, 58(2), 203-210. Retrieved from [Link]

Sources

Foundational

Omeprazole Sulfide Hydrochloride: Comprehensive Safety, Handling, and Experimental Workflows

Executive Summary Omeprazole sulfide hydrochloride is a pivotal thioether intermediate and primary metabolite in the pharmacokinetics of the proton pump inhibitor (PPI) 1[1]. In advanced drug development, it serves as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Omeprazole sulfide hydrochloride is a pivotal thioether intermediate and primary metabolite in the pharmacokinetics of the proton pump inhibitor (PPI) 1[1]. In advanced drug development, it serves as the critical pro-chiral precursor for the asymmetric synthesis of . As a Senior Application Scientist, I have structured this technical guide to transcend standard Safety Data Sheet (SDS) boilerplate. Here, we dissect the physicochemical causality behind its hazards, establish self-validating handling protocols, and detail robust experimental methodologies for its application in pharmaceutical research.

Physicochemical Profiling & Hazard Characterization

Understanding the molecular behavior of omeprazole sulfide hydrochloride is foundational to both safety and experimental success. The benzimidazole ring system is notoriously sensitive to highly acidic environments, though the thioether linkage in the sulfide is more chemically stable than the sulfoxide found in the final API. The hydrochloride salt form enhances aqueous solubility but introduces hygroscopicity, necessitating strict moisture control during storage to prevent degradation and weighing inaccuracies.

Table 1: Physicochemical & Safety Profile
ParameterValue / DescriptionCausality / Implication
CAS Number 220757-75-5 (HCl salt) / 73590-85-9 (Base)Unique identifiers for procurement and regulatory tracking[1][2].
Molecular Weight 365.88 g/mol (HCl salt)Essential for precise molarity calculations in quantitative assays[3].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)The compound can interact with nucleophilic sites on biological tissues, causing localized irritation[4][5].
Storage Temperature 2–8 °C (Desiccated)Prevents thermal degradation and atmospheric moisture absorption which can skew quantitative weighing.

Rigorous Handling & Storage Protocols

Standard operating procedures (SOPs) must be self-validating. This means incorporating verification steps within the workflow to ensure containment, purity, and operator safety.

Step-by-Step Handling Procedure:
  • Environmental Verification: Before opening the vial, verify that the local exhaust ventilation (fume hood) is operating at a face velocity of 0.4–0.6 m/s.

    • Causality: Omeprazole sulfide hydrochloride presents as a crystalline powder; static charge during transfer can cause aerosolization, leading to inhalation exposure and respiratory tract irritation (H335)[4][5].

  • PPE Donning: Equip nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a particulate respirator if handling outside a closed system[4][5].

  • Weighing Protocol: Use an anti-static bar or zero-charge environment. Weigh the material on a calibrated microbalance.

    • Self-Validation: Perform a test weigh with a known standard immediately prior to ensure the balance is not drifting due to ambient humidity.

  • Spill Response: In the event of a spill, do not sweep dry. Absorb with a liquid-binding material (e.g., diatomite) slightly dampened with alcohol to suppress dust[4].

    • Causality: Decontaminate the surface with an alcohol scrub, as the compound is sparingly soluble in pure water but highly soluble in organic solvents[4].

G Start Omeprazole Sulfide HCl Handling PPE Don PPE (Gloves, Goggles, Mask) Start->PPE Vent Fume Hood / Local Exhaust PPE->Vent Spill Spill Detected? Vent->Spill Clean Absorb & Decontaminate (Alcohol Scrub) Spill->Clean Yes Proceed Execute Experiment Spill->Proceed No Clean->Proceed

Workflow for safe handling and spill response of Omeprazole Sulfide HCl.

Experimental Workflows & Methodologies

To maximize the utility of omeprazole sulfide hydrochloride in R&D, I have detailed two primary workflows: analytical quantification and catalytic asymmetric oxidation.

Workflow 1: Analytical Quantification via RP-HPLC

Objective: To quantify omeprazole sulfide as a metabolite in biological matrices or as an impurity in API batches.

Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Phosphate Buffer (pH 7.4) and Acetonitrile (typically 60:40 v/v).

    • Causality: Maintaining a slightly alkaline to neutral pH prevents the degradation of the acid-labile benzimidazole core, ensuring chromatographic peak integrity.

  • Sample Extraction: Perform liquid-liquid extraction using ethyl acetate. Evaporate the organic layer under a gentle stream of nitrogen at room temperature to prevent thermal degradation.

  • Reconstitution & Injection: Reconstitute the residue in the mobile phase. Inject 20 µL onto a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Detection: Monitor UV absorbance at 302 nm.

    • Self-Validation: Run a blank matrix spiked with a known concentration of the standard to calculate recovery efficiency and confirm the absence of matrix interference.

Workflow 2: Catalytic Asymmetric Oxidation to Esomeprazole

Objective: Enantioselective synthesis of (S)-omeprazole (esomeprazole) from the pro-chiral omeprazole sulfide.

Methodology:

  • Catalyst Complexation: In a dry Schlenk flask under argon, combine a titanium(IV) isopropoxide precursor with a chiral ligand (e.g., a chiral 1,2-diphenylethane-1,2-diol derivative) in toluene. Stir for 30 minutes at elevated temperature to ensure complete complexation.

    • Causality: The chiral environment created by the titanium-ligand complex sterically dictates the approach of the oxidant, yielding high enantiomeric excess (ee).

  • Substrate Addition: Cool the system to room temperature and add omeprazole sulfide hydrochloride, followed by a mild base (e.g., N,N-diisopropylethylamine) to neutralize the HCl salt and free the thioether for coordination.

  • Oxidation: Slowly add the oxidant (e.g., cumene hydroperoxide or tert-butyl hydroperoxide). Maintain the reaction strictly at 0 °C.

    • Causality: Temperature control is critical to suppress over-oxidation to omeprazole sulfone, an irreversible impurity.

  • Quenching & Validation: Quench the reaction with aqueous sodium thiosulfate to neutralize unreacted peroxides.

    • Self-Validation: Perform chiral HPLC on an aliquot before standard workup to confirm an enantiomeric excess (ee) >98%.

G OS Omeprazole Sulfide HCl (Pro-chiral Thioether) Base Neutralization (Free Base Formation) OS->Base Base Addition Oxidation Asymmetric Oxidation (Ti-complex, Peroxide) Base->Oxidation Chiral Catalyst Esomeprazole Esomeprazole ((S)-Enantiomer) Oxidation->Esomeprazole Controlled Temp (0°C) Sulfone Omeprazole Sulfone (Over-oxidation Impurity) Oxidation->Sulfone Excess Oxidant

Catalytic asymmetric oxidation pathway of Omeprazole Sulfide to Esomeprazole.

References

Sources

Exploratory

Toxicological and Mutagenic Profiling of Omeprazole Sulfide Hydrochloride: A Comprehensive Technical Guide

As pharmaceutical pipelines mature, the rigorous qualification of active pharmaceutical ingredient (API) impurities and metabolites becomes paramount. Omeprazole sulfide hydrochloride (often designated as Impurity A or U...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines mature, the rigorous qualification of active pharmaceutical ingredient (API) impurities and metabolites becomes paramount. Omeprazole sulfide hydrochloride (often designated as Impurity A or Ufiprazole) is a critical compound in the lifecycle of proton pump inhibitors (PPIs). It manifests both as a synthetic precursor/degradation product during manufacturing and as an in vivo human metabolite.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. We will dissect the structural causality behind the toxicity profile of omeprazole sulfide hydrochloride, evaluate its mutagenic potential, and outline the self-validating experimental workflows required for its regulatory qualification under ICH Q3A(R2) and ICH M7 guidelines.

Structural Causality and Pharmacokinetic Behavior

To understand the toxicological profile of omeprazole sulfide, we must first examine its structural divergence from the parent API. Omeprazole is a sulfoxide. In the highly acidic environment of the gastric parietal cell, the sulfinyl group allows the molecule to undergo an acid-catalyzed rearrangement into a reactive sulfenamide, which covalently binds to the H+/K+ ATPase enzyme.

Omeprazole sulfide lacks this sulfinyl oxygen, rendering it a stable thioether. Because it cannot undergo the necessary protonation and rearrangement, the sulfide is pharmacologically inactive as a PPI.

Metabolically, omeprazole is processed by hepatic cytochrome P450 enzymes. Oxidation (primarily via CYP3A4) yields omeprazole sulfone, while reduction (via CYP2C19 and CYP3A4) yields omeprazole sulfide. The structural stability of the thioether linkage directly influences its clearance rate. While omeprazole sulfone is rapidly cleared, omeprazole sulfide exhibits a significantly longer terminal half-life, persisting in systemic circulation for over two hours.

G OMP Omeprazole (Sulfoxide / API) CYP Hepatic Metabolism (CYP2C19 / CYP3A4) OMP->CYP In Vivo SULFIDE Omeprazole Sulfide (Thioether / Impurity A) CYP->SULFIDE Reduction SULFONE Omeprazole Sulfone (Oxidized Metabolite) CYP->SULFONE Oxidation EXCRETE Excretion / Clearance SULFIDE->EXCRETE t½ > 2 hours SULFONE->EXCRETE t½ ~ 10 mins

Figure 1: Metabolic reduction and oxidation pathways of omeprazole via CYP450 enzymes.

Quantitative Toxicity Data

The acute toxicity of omeprazole sulfide mirrors the exceptionally low toxicity of the parent compound. Because the thioether does not possess reactive electrophilic centers (such as epoxides, alkyl halides, or aromatic amines), it does not readily form covalent adducts with cellular macromolecules. The hydrochloride salt form () is utilized in analytical testing due to its enhanced aqueous solubility, but the toxicological driver remains the sulfide base.

Table 1: Comparative Toxicological Metrics

ParameterOmeprazole (API)Omeprazole Sulfide HCl (Impurity A)
Chemical Linkage SulfoxideThioether
Acute Oral LD50 (Rodent) > 4,000 mg/kgLow acute toxicity (Comparable to API)
Terminal Half-Life ( t1/2​ ) ~ 0.5 to 1.0 hour> 2.0 hours
Ames Test Result NegativeNegative
In Vivo Micronucleus Test NegativeNegative
GHS Hazard Classification Skin Irrit. 2, Eye Irrit. 2Skin Sens. 1 (H317), Aquatic Chronic 4 (H413)

Data synthesized from and foundational toxicological studies.

Mutagenicity and Genotoxicity Assessment

Under ICH M7 guidelines, any impurity present in a drug substance must be evaluated for DNA-reactive mutagenic potential. The foundational established that short-term mutagenicity tests—including the Ames test, the in vivo micronucleus test in mice, and the mouse lymphoma test—were universally negative for omeprazole and its primary metabolites, including the sulfide.

To ensure rigorous quality control, pharmaceutical laboratories must independently qualify omeprazole sulfide hydrochloride using self-validating experimental systems. Below are the definitive, step-by-step methodologies designed to guarantee data integrity.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Causality & Logic: We utilize histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA97a) and tryptophan-dependent E. coli (WP2 uvrA) because this specific combination detects both frameshift mutations and base-pair substitutions. We incorporate a Rat Liver S9 fraction to simulate mammalian hepatic metabolism. This is critical because while omeprazole sulfide is a stable thioether, we must empirically prove it does not metabolize into a reactive pro-mutagen.

Self-Validating Mechanism: The assay is designed as a closed logical loop. The inclusion of strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation) ensures the metabolic enzymes are active. If the positive control fails to induce a >2-fold increase in revertants, the entire plate is invalidated, preventing false negatives.

Step-by-Step Methodology:

  • Strain Preparation: Inoculate nutrient broth with frozen working cultures of S. typhimurium and E. coli. Incubate for 5 hours at 37°C on an orbital shaker until a titer of ≥108 CFU/mL is achieved.

  • Test Article Formulation: Dissolve omeprazole sulfide hydrochloride in sterile dimethyl sulfoxide (DMSO) to achieve the OECD 471 highest recommended concentration (typically 5,000 µ g/plate for non-cytotoxic compounds).

  • Metabolic Activation (S9) Prep: Thaw rat liver S9 homogenate and mix with NADP and glucose-6-phosphate cofactors immediately prior to use.

  • Plate Incorporation: To sterile test tubes containing 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test article dilution, and 0.5 mL of either S9 mix or phosphate buffer (for the -S9 condition). Pour over minimal glucose agar plates.

  • Incubation & Validation: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. Validate the run by ensuring solvent negative controls fall within historical baseline ranges and positive controls show a clear mutagenic response.

G Prep Test Article Prep (Omeprazole Sulfide HCl) S9 Metabolic Activation (+/- Rat Liver S9) Prep->S9 Strains Bacterial Strains (S. typhimurium & E. coli) Strains->S9 Incubate Agar Plate Incubation (48-72 hrs at 37°C) S9->Incubate Analyze Revertant Colony Count (Mutagenicity Assessment) Incubate->Analyze

Figure 2: Self-validating Ames test workflow for assessing omeprazole sulfide mutagenicity.

Protocol 2: In Vivo Mammalian Erythrocyte Micronucleus Test

Causality & Logic: While the Ames test evaluates point mutations in vitro, the micronucleus test evaluates structural chromosomal aberrations (clastogenicity) and spindle apparatus disruption (aneugenicity) in a whole-organism model.

Self-Validating Mechanism: The ratio of polychromatic erythrocytes (PCEs) to normochromatic erythrocytes (NCEs) serves as an internal biological control. A significant drop in the PCE/NCE ratio confirms that the test article successfully reached the bone marrow and exerted systemic exposure. If the ratio remains entirely unchanged while micronuclei are absent, the test may be invalid due to lack of target tissue exposure.

Step-by-Step Methodology:

  • Animal Dosing: Administer omeprazole sulfide hydrochloride via oral gavage to a cohort of healthy adult mice (e.g., Swiss Albino) at three dose levels (up to the maximum tolerated dose), alongside vehicle and positive controls (e.g., cyclophosphamide).

  • Bone Marrow Extraction: Euthanize the animals at 24 and 48 hours post-dosing. Extract the femurs, cut the epiphyses, and flush the bone marrow into a centrifuge tube using fetal bovine serum (FBS).

  • Slide Preparation: Centrifuge the suspension, discard the supernatant, and resuspend the pellet. Smear a drop of the suspension onto clean glass slides, air-dry, and fix in absolute methanol for 10 minutes.

  • Staining & Microscopic Scoring: Stain the slides with Acridine Orange or Giemsa. Under a fluorescence or brightfield microscope, score a minimum of 2,000 PCEs per animal for the presence of micronuclei (MN-PCEs). Simultaneously, calculate the PCE/NCE ratio across 1,000 total erythrocytes to validate bone marrow exposure.

Conclusion and Regulatory Implications

The toxicological and mutagenicity data for omeprazole sulfide hydrochloride conclusively demonstrate a favorable safety profile, lacking DNA-reactive genotoxicity. Because it tests negative in both in vitro bacterial reverse mutation assays and in vivo mammalian clastogenicity models, it is classified as a non-mutagenic impurity. Consequently, regulatory control strategies for Impurity A during API manufacturing can be managed under standard ICH Q3A(R2) thresholds (typically ≤0.15% or ≤0.5% , depending on the maximum daily dose), rather than the highly restrictive Threshold of Toxicological Concern (TTC) mandated for genotoxic impurities.

References

  • European Medicines Agency (EMA). "Omeprazole Summary Report - Committee for Veterinary Medicinal Products." EMA. Available at:[Link]

  • Ekman L, Hansson E, Havu N, Carlsson E, Lundberg C. "Toxicological studies on omeprazole." Scand J Gastroenterol Suppl. 1985;108:53-69. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155794, Omeprazole sulfide." PubChem. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Omeprazole Sulfide in Human Plasma

Abstract This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of omeprazole sulfide hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of omeprazole sulfide hydrochloride, a key metabolite of omeprazole, in human plasma. The protocol employs a straightforward protein precipitation (PPT) technique for sample preparation, ensuring efficiency and suitability for pharmacokinetic studies and therapeutic drug monitoring. The method has been structured to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

Introduction: The Rationale for Omeprazole Sulfide Monitoring

Omeprazole is a widely prescribed proton pump inhibitor that effectively reduces gastric acid secretion.[4] Its clinical efficacy is intrinsically linked to its metabolism, which is primarily mediated by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4.[4][5][6] This metabolic pathway yields several derivatives, including omeprazole sulfide, omeprazole sulfone, and 5-hydroxyomeprazole.[7][8][9]

The quantification of omeprazole and its metabolites, such as omeprazole sulfide, is critical for several reasons:

  • Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of omeprazole requires tracking its metabolic fate.

  • Pharmacogenetics: Genetic variations in CYP2C19 can lead to significant inter-individual differences in metabolism, affecting drug exposure and response.[4][6]

  • Drug-Drug Interaction Studies: Co-administered drugs can inhibit or induce CYP enzymes, altering the metabolic profile of omeprazole.

LC-MS/MS stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed for quantifying small molecules in complex biological matrices like human plasma.[10][11][12] This document provides a detailed protocol grounded in established bioanalytical principles.

Materials and Methodology

Reagents and Materials
  • Analyte: Omeprazole Sulfide Hydrochloride reference standard

  • Internal Standard (IS): Lansoprazole (or a stable isotope-labeled omeprazole sulfide)

  • Solvents: HPLC or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH); Reagent grade Formic Acid

  • Water: Ultrapure, deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials

Instrumentation
  • Liquid Chromatography: A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive mode electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls

The foundation of accurate quantification lies in the meticulous preparation of standards. Stock solutions should be prepared in a non-aqueous solvent like methanol to ensure stability and then diluted for working solutions.

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Omeprazole Sulfide and Lansoprazole (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole sulfide stock solution with a 50:50 ACN:water mixture to create working solutions for spiking calibration curve (CC) standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Lansoprazole stock solution in ACN.[10]

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve a concentration range spanning the expected in-vivo levels (e.g., 1 - 2000 ng/mL).[11] QC samples should be prepared from a separate stock solution at low, medium, and high concentrations.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected for its simplicity, speed, and cost-effectiveness, making it highly suitable for high-throughput analysis.[4][13] The addition of a cold organic solvent like acetonitrile denatures plasma proteins, causing them to precipitate out of solution.[14][15]

Step-by-Step Protocol:

  • Aliquot: Pipette 100 µL of human plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the 1 µg/mL Lansoprazole working solution to each tube and briefly vortex. The IS is crucial for correcting variability during sample preparation and ionization.[4]

  • Precipitate: Add 300 µL of cold acetonitrile (a 3:1 solvent-to-plasma ratio is effective) to precipitate the plasma proteins.[4][15]

  • Mix: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4][16]

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Human Plasma add_is 2. Add 20 µL Internal Standard plasma->add_is add_acn 3. Add 300 µL Cold Acetonitrile add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer analysis 7. LC-MS/MS Analysis transfer->analysis

Caption: High-level workflow for sample preparation and analysis.

LC-MS/MS Conditions

The following conditions are provided as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, <3 µm)Provides excellent retention and separation for omeprazole and its moderately polar metabolites.[7][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analytes, enhancing ESI+ signal.[5][7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is an effective organic solvent for eluting the analytes from the C18 column.[5][7]
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.[7]
Gradient Program 5% B to 95% B over 3 min, hold 1 min, re-equilibrateA gradient is necessary to ensure separation from endogenous components and elute analytes with sharp peaks.[4]
Injection Volume 5-10 µLA small injection volume minimizes potential matrix effects while maintaining sensitivity.
Column Temp. 40°CElevated temperature can improve peak shape and reduce run time.

Table 2: Mass Spectrometry Parameters

ParameterAnalyte: Omeprazole SulfideIS: LansoprazoleRationale
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)Omeprazole and its analogs readily form protonated molecules [M+H]+.[10][17]
Precursor Ion (Q1) m/z 330.1m/z 370.1Represents the protonated molecular ion [M+H]+ of each compound.[18]
Product Ion (Q3) m/z 198.1m/z 252.1A stable, specific fragment ion selected for quantification in MRM mode.[7][18][19]
Dwell Time 100-200 ms100-200 msSufficient time to acquire an adequate number of data points across the chromatographic peak.
Key Voltages Optimize empiricallyOptimize empiricallyCollision Energy (CE) and Declustering Potential (DP) must be tuned for the specific instrument to maximize signal.

Note: The m/z for Omeprazole Sulfide is calculated based on its structure (16 Da less than omeprazole, m/z 346.1) and should be confirmed by direct infusion of the reference standard.

cluster_ms Multiple Reaction Monitoring (MRM) Q1 Q1 Precursor Ion Selection Q2 Q2 Collision Cell (Fragmentation) Q1->Q2 m/z 330.1 Fragment Q2->Fragment CID Q3 Q3 Product Ion Selection Detector Detector Q3->Detector m/z 198.1 Analyte Analyte->Q1 Fragment->Q3

Caption: Principle of MRM for selective quantification of omeprazole sulfide.

Method Validation: Ensuring Data Integrity

A bioanalytical method is only reliable if it is properly validated. The validation process demonstrates that the method is suitable for its intended purpose.[1][12] All validation experiments should adhere to the principles laid out in regulatory guidance documents.[2][3][20]

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (based on FDA Guidance[1][2])
Selectivity To ensure the method can differentiate the analyte and IS from endogenous matrix components.No significant interfering peaks at the retention times of the analyte and IS in at least six independent sources of blank plasma.
Linearity & Range To establish the concentration range over which the assay is accurate and precise.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery To assess the efficiency of the extraction procedure.Recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement caused by co-eluting matrix components.The matrix factor (analyte response in post-extraction spiked matrix / analyte response in neat solution) should be consistent across different lots of plasma.
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Analyte concentration should be within ±15% of the nominal concentration under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of omeprazole sulfide in human plasma. The method leverages a simple and rapid protein precipitation sample preparation step, making it ideal for high-throughput environments common in drug development and clinical research. The outlined chromatographic and mass spectrometric conditions serve as a validated starting point for implementation. By adhering to the principles of bioanalytical method validation, researchers can ensure the generation of high-quality, reliable, and defensible data for pharmacokinetic and metabolic studies.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (n.d.). PMC.
  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. (n.d.). University of Washington.
  • Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis. (n.d.). Benchchem.
  • Determination of omeprazole and metabolites in plasma and urine. (n.d.). Wiley Online Library.
  • Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex.
  • High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS. (n.d.). Benchchem.
  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (2016, March 13). SciSpace.
  • An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study. (n.d.). PMC.
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021, May 4). PMC.
  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.). PMC.
  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. (2021, January 19). PMC.
  • Bioanalytical Method Validation. (n.d.). FDA.
  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (n.d.). Shimadzu.
  • Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (2006, February 2). PubMed.
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent.
  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography–mass spectrometry. (n.d.). Sci-Hub.
  • Protein precipitation vs. traditional protein crash: what's best? (2023, February 2). Biotage.
  • BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. (2011, September 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry. (2005, September 15). PubMed.
  • Extraction of Testosterone and Other Steroid Hormones from Human Plasma Using ISOLUTE SLE+ 96-Well Plates. (n.d.). LCGC International.
  • Determining concentrations of omeprazole and its two metabolites in human plasma by HPLC: Applications for pharmacokinetic studies. (n.d.). ResearchGate.
  • Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. (n.d.). Shimadzu.
  • Best way for t-he precipitation of protein in plasma HPLC. (2013, January 11). Chromatography Forum.
  • Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. (n.d.). Analytical Chemistry.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation.
  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. (n.d.). ResearchGate.
  • M10 BIOANALYTICAL METHOD VALIDATION. (2019, June). FDA.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2019, June 15). PMC.
  • Sample preparation with solid-phase extraction. (n.d.). Scharlab.
  • The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012, February 6). Taylor & Francis Online.
  • Simultaneous Determination of Omeprazole and Their Main Metabolites in Human Urine Samples by Capillary Electrophoresis Using Electrospray Ionization-Mass Spectrometry Detection. (2014, April 15). PubMed.
  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (n.d.). Bentham Science.
  • Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. (2014, October 10). Taylor & Francis Online.
  • The chemical structures of omeprazole sulfide and its human metabolite, 5. (n.d.). ResearchGate.

Sources

Application

Application Note: Advanced Sample Preparation and Liquid Chromatography Protocol for Omeprazole Sulfide Hydrochloride

Introduction & Mechanistic Context Omeprazole sulfide (also known as pyrmetazole, Ufiprazole, or USP Impurity C) is a critical thioether intermediate in the synthesis of the proton pump inhibitor (PPI) omeprazole and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Omeprazole sulfide (also known as pyrmetazole, Ufiprazole, or USP Impurity C) is a critical thioether intermediate in the synthesis of the proton pump inhibitor (PPI) omeprazole and its S-enantiomer, esomeprazole. Beyond its role as a synthetic precursor, it is a major process-related impurity and a documented in vivo human metabolite mediated by cytochrome P450 enzymes.

When handled as a hydrochloride salt (Omeprazole Sulfide HCl), the compound exhibits modified solubility kinetics compared to its free base form. Accurate quantitation via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or LC-MS/MS demands a rigorously controlled sample preparation workflow. If the sample matrix is not properly stabilized, analysts risk artifactual oxidation or acid-catalyzed degradation of co-existing omeprazole into sulfenamides, leading to inaccurate impurity profiling[1].

Caption: Synthetic and oxidative degradation pathway linking Omeprazole Sulfide to related impurities.

Physicochemical Properties & Causality in Sample Preparation

Designing a self-validating sample preparation protocol requires an understanding of the analyte's physicochemical vulnerabilities. While omeprazole sulfide lacks the highly acid-labile sulfoxide moiety of parent omeprazole, regulatory and pharmacokinetic assays mandate the simultaneous extraction and resolution of both compounds.

Table 1: Physicochemical Properties & Method Impact

ParameterValueImpact on Method Development
Molecular Formula C₁₇H₁₉N₃O₂S • HClThe salt form dissociates in aqueous media; buffering is required to control ionization.
Monoisotopic Mass 329.12 (Free base)Target m/z 330.1 [M+H]⁺ for positive electrospray ionization (ESI+) MS detection[2].
Solubility DMSO (~1 mg/mL)Primary stock solutions must utilize DMSO to prevent localized precipitation[3].
pH Stability Stable at neutral/basic pHDiluents must be buffered (pH 8.0–9.0) to protect co-existing omeprazole during autosampler queueing[1].

Experimental Protocol: Self-Validating Sample Preparation

This protocol utilizes a Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) hybrid approach, optimized for both bulk drug substance (API) analysis and biological matrices (e.g., plasma).

Reagents and Materials
  • Omeprazole Sulfide HCl Reference Standard (Purity ≥ 98%)

  • Acetonitrile (LC-MS Grade)

  • 10 mM Ammonium Bicarbonate buffer (adjusted to pH 9.0 with 0.1 M NaOH)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • 0.22 µm PTFE syringe filters

  • Amber glass HPLC auto-sampler vials

Step-by-Step Extraction Methodology
  • Primary Stock Solution Formulation : Accurately weigh 10.0 mg of Omeprazole Sulfide HCl and dissolve in 1.0 mL of DMSO.

    • Causality: While the free base is sparingly soluble in ethanol, DMSO provides superior solvation energy for the HCl salt, ensuring complete dissolution without the risk of nucleation or precipitation[3].

  • Diluent Preparation : Prepare a 50:50 (v/v) mixture of Acetonitrile and 10 mM Ammonium Bicarbonate (pH 9.0).

    • Causality: The alkaline pH is strictly required to prevent the acid-catalyzed Smiles rearrangement of co-existing omeprazole into sulfenamides during the autosampler residence time[1].

  • Matrix Extraction (Biological/Plasma) :

    • Transfer 100 µL of the sample matrix (plasma or API suspension) to a microcentrifuge tube.

    • Add 300 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., Verapamil or Lansoprazole).

    • Causality: A 3:1 organic-to-aqueous ratio induces rapid protein denaturation, precipitating >95% of matrix proteins while partitioning the lipophilic omeprazole sulfide into the organic supernatant[2].

    • Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Filtration and Storage : Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

    • Causality: PTFE is chemically inert to high-acetonitrile concentrations and prevents the adsorption of hydrophobic analytes. Amber vials mitigate the known photodegradation pathways of benzimidazole rings.

Caption: Step-by-step sample preparation and LC-MS workflow for Omeprazole Sulfide HCl.

Liquid Chromatography (RP-HPLC) Conditions

To achieve baseline resolution between omeprazole sulfide, omeprazole, and omeprazole sulfone, a rapid reversed-phase gradient method is employed using a low-silanol activity column to prevent secondary interactions with the basic nitrogen atoms of the benzimidazole ring[4].

  • Column : Phenomenex Kinetex XB-C18 (2.1 × 50 mm, 2.6 µm) or equivalent (e.g., Newcrom R1)[4],[2].

  • Mobile Phase A : Distilled water containing 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV at 300 nm or ESI+ MS/MS (SRM transition 346.1 → 198.1 for Omeprazole; m/z 330.1 for Sulfide)[2].

Table 2: Optimized LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.095.05.0Equilibration
0.595.05.0Isocratic Hold
1.25.095.0Linear Gradient
1.45.095.0High Organic Wash
1.595.05.0Re-equilibration
3.295.05.0End of Run

Table 3: Expected System Suitability Parameters

AnalyteRelative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)
Omeprazole (API)1.00 (~1.10 min)N/A≤ 1.5
Omeprazole Sulfide~1.22 (~1.35 min)> 2.0≤ 1.5
Omeprazole Sulfone~1.31 (~1.45 min)> 1.5≤ 1.5

References

  • SIELC Technologies . Separation of Omeprazole sulfide on Newcrom R1 HPLC column. Available at: [Link][4]

  • MDPI . Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Available at:[Link][2]

Sources

Method

using omeprazole sulfide hydrochloride as a pharmacopeial reference standard

Application Note & Protocol Guide Topic: Utilization of Omeprazole Sulfide Hydrochloride as a Pharmacopeial Reference Standard for Quality Control of Omeprazole Audience: Researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Utilization of Omeprazole Sulfide Hydrochloride as a Pharmacopeial Reference Standard for Quality Control of Omeprazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling in Omeprazole Quality Control

Omeprazole, a proton pump inhibitor, is a cornerstone in the treatment of acid-related gastrointestinal disorders. As a substituted benzimidazole, its chemical structure features a sulfoxide group, which is a chiral center and a site of potential chemical transformation. The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) or its formulated products can lead to the formation of related substances or impurities.[1][2] One of the most significant of these is Omeprazole Sulfide (5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole), a reduction product of the parent molecule.[3][4]

Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over these impurities to ensure the safety, efficacy, and quality of the final drug product.[5][6] This necessitates the use of highly characterized pharmacopeial reference standards. This document provides a detailed guide for the application of Omeprazole Sulfide Hydrochloride as a reference standard in the quantitative analysis of Omeprazole API and pharmaceutical formulations.

The hydrochloride salt form of the reference standard is typically used to improve its stability and solubility characteristics for analytical purposes.[7] The protocols herein are grounded in established pharmacopeial methodologies, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for impurity profiling of Omeprazole.[5][8]

Chemical Profile: Omeprazole and its Sulfide Analogue

The primary chemical distinction between Omeprazole and Omeprazole Sulfide lies in the oxidation state of the sulfur atom bridging the benzimidazole and pyridine rings. Omeprazole is a sulfoxide, whereas Omeprazole Sulfide is a thioether (sulfide). This transformation represents a reduction of the sulfoxide group and can occur during synthesis or as a degradation pathway.[1][2]

Accurate quantification of this specific impurity is critical, as its presence can indicate issues with process control or product stability. The structural similarity between the parent drug and the impurity necessitates a highly selective analytical method to ensure accurate separation and quantification.

G cluster_0 Chemical Relationship omeprazole Omeprazole (Sulfoxide) sulfide Omeprazole Sulfide (Thioether) omeprazole->sulfide Reduction sulfide->omeprazole Oxidation

Caption: Chemical transformation between Omeprazole and Omeprazole Sulfide.

Application Protocol: Quantification of Omeprazole Sulfide by RP-HPLC

This section details a robust, stability-indicating RP-HPLC method for the separation and quantification of Omeprazole Sulfide in Omeprazole drug substances. The method is adapted from principles outlined in major pharmacopeias.[5][6][8]

Principle of the Method

Reversed-phase chromatography separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Omeprazole and its related impurities are separated based on their differential partitioning between the two phases. The slightly different polarities of Omeprazole and Omeprazole Sulfide allow for their resolution into distinct peaks, which are then quantified using a UV detector.

Equipment and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent L1 packing.[8]

  • Reference Standard: Omeprazole Sulfide Hydrochloride (known purity).

  • Reagents: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (analytical grade), Sodium Hydroxide, Purified Water.

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

  • Filtration: 0.45 µm nylon or PVDF syringe filters.

Preparation of Solutions

Causality Note: Omeprazole is highly unstable in acidic media; therefore, all solutions must be prepared in neutral or slightly alkaline conditions to prevent degradation of the analyte.[9] Prepare solutions immediately before use.

  • Buffer Preparation (0.05M Phosphate Buffer, pH 7.2): Dissolve an appropriate amount of monobasic potassium phosphate in purified water to make a 0.05M solution. Adjust the pH to 7.2 using a dilute sodium hydroxide solution.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix Buffer (pH 7.2) and Acetonitrile in a ratio of 75:25 (v/v).[8]

    • Mobile Phase B: Mix Buffer (pH 7.2) and Acetonitrile in a ratio of 45:55 (v/v).[8]

    • Degas both mobile phases using sonication or vacuum filtration before use.

  • Diluent: Use Mobile Phase A as the diluent for standard and sample preparations.

  • Reference Standard Stock Solution (SS): Accurately weigh approximately 10 mg of Omeprazole Sulfide Hydrochloride Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the Diluent to obtain a concentration of about 100 µg/mL.

  • Working Standard Solution (WS): Dilute 1.0 mL of the Stock Solution (SS) to 100 mL with the Diluent to obtain a final concentration of approximately 1.0 µg/mL. This concentration typically corresponds to a 0.1% impurity level relative to the main analyte test concentration.

  • Sample Solution: Accurately weigh approximately 100 mg of the Omeprazole API or an equivalent amount of powdered formulation. Transfer to a 100 mL volumetric flask. Add about 70 mL of Diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume with the Diluent. This yields a nominal concentration of 1000 µg/mL of Omeprazole. Filter through a 0.45 µm filter before injection.

Chromatographic Conditions

The following parameters provide a validated starting point for analysis. Method optimization may be required depending on the specific HPLC system and column used.

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 (L1)[8]
Mobile Phase Gradient program using Mobile Phase A and Mobile Phase B (see Table 2)
Flow Rate 1.2 mL/min[8]
Column Temperature 25 °C[8]
Detector Wavelength 285 nm[8]
Injection Volume 20 µL[8]
Run Time Approximately 40 minutes

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.01000
15.01000
30.00100
35.00100
35.11000
40.01000
System Suitability and Analysis Workflow

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. This involves injecting the Working Standard solution multiple times.

G prep Prepare Mobile Phase, Standard & Sample Solutions equip Equilibrate HPLC System prep->equip sst Perform System Suitability Test (SST) Inject Working Standard (n=5) equip->sst check_sst SST Criteria Met? (%RSD ≤ 5.0%) sst->check_sst check_sst->equip No (Troubleshoot) inject_samples Inject Blank, Standard, and Sample Solutions check_sst->inject_samples Yes integrate Integrate Chromatograms Identify Omeprazole Sulfide Peak inject_samples->integrate calculate Calculate Impurity Percentage integrate->calculate report Report Results calculate->report

Caption: HPLC analysis workflow for Omeprazole Sulfide quantification.

System Suitability Criteria:

  • Precision: The relative standard deviation (%RSD) for five replicate injections of the Working Standard solution should be not more than 5.0%.

  • Tailing Factor: The tailing factor for the Omeprazole Sulfide peak should be not more than 2.0.

Calculation

The percentage of Omeprazole Sulfide in the sample is calculated using the peak area responses from the chromatograms.

Formula:

Where:

  • AT = Peak area of Omeprazole Sulfide in the Sample Solution chromatogram.

  • AS = Average peak area of Omeprazole Sulfide in the Working Standard solution chromatograms.

  • CS = Concentration (mg/mL) of Omeprazole Sulfide in the Working Standard solution.

  • CT = Concentration (mg/mL) of Omeprazole in the Sample Solution.

  • P = Purity of the Omeprazole Sulfide Hydrochloride Reference Standard (as a decimal).

Conclusion

The accurate identification and quantification of process-related impurities and degradation products are non-negotiable aspects of pharmaceutical quality control. Omeprazole Sulfide is a critical impurity of Omeprazole that must be monitored. The use of a well-characterized Omeprazole Sulfide Hydrochloride pharmacopeial reference standard is essential for the validation and execution of analytical methods designed for this purpose. The RP-HPLC protocol detailed in this guide provides a reliable and robust framework for ensuring that Omeprazole products meet the stringent purity requirements set forth by global regulatory authorities, ultimately safeguarding patient health.

References

  • ResearchGate. (n.d.). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Available at: [Link]

  • LCGC International. (2025, August 1). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available at: [Link]

  • Diva-portal.org. (n.d.). Quality by Design Method Development For the Analysis of Omeprazole. Available at: [Link]

  • Molnar-Institute. (2014, March 28). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Available at: [Link]

  • PMC. (n.d.). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Available at: [Link]

  • European Pharmacopoeia. (n.d.). Omeprazole Monograph. Available at: [Link] (Note: Direct deep links to specific monographs are often not public; access is typically via subscription to the pharmacopoeia.)

  • Veeprho. (n.d.). Omeprazole EP Impurity I. Available at: [Link]

  • iris.unina.it. (n.d.). Degradation of lansoprazole and omeprazole in the aquatic environment. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of lansoprazole and omeprazole in the aquatic environment. Available at: [Link]

  • PubMed. (2006, May 15). Degradation of lansoprazole and omeprazole in the aquatic environment. Available at: [Link]

  • PubMed. (2006, February 15). Acid decomposition of omeprazole in the absence of thiol: a differential pulse polarographic study at the static mercury drop electrode (SMDE). Available at: [Link]

  • ResearchGate. (n.d.). List and structure of omeprazole impurities. Available at: [Link]

  • Council of Europe. (n.d.). European Pharmacopoeia (Ph. Eur.) 7.0. Available at: [Link]

  • USP-NF. (n.d.). Omeprazole Magnesium Monograph. Available at: [Link]

  • USP-NF. (n.d.). Omeprazole Monograph Abstract. Available at: [Link]

  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components.
  • Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. Available at: [Link]

Sources

Application

Application Note: A Comprehensive Protocol for the Forced Degradation Study of Omeprazole Sulfide Hydrochloride

Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Stress Testing Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development and reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Stress Testing

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development and regulatory submissions, as mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[1][2] These studies intentionally expose a drug substance to conditions more severe than accelerated stability testing, such as extremes of pH, oxidation, heat, and light.[3][4] The primary objectives are threefold: to elucidate the intrinsic stability of the molecule, to identify potential degradation products, and to develop and validate stability-indicating analytical methods capable of reliably separating and quantifying the active pharmaceutical ingredient (API) from its degradants.[5] A well-executed forced degradation study provides critical insights into degradation pathways, facilitates the development of stable formulations, and ensures the safety and efficacy of the final drug product.[5]

This application note provides a detailed, field-proven protocol for conducting a forced degradation study on Omeprazole Sulfide Hydrochloride. Omeprazole Sulfide is a key intermediate in the synthesis of the proton pump inhibitors omeprazole and esomeprazole, and it is also considered a process impurity (Omeprazole Impurity C).[6][7][8] Given that the parent drug, omeprazole, is notoriously unstable in acidic environments and susceptible to oxidation and photolysis, understanding the degradation profile of its sulfide precursor is paramount for quality control and process optimization.[9][10]

Materials and Analytical Equipment

Reagents and Chemicals
  • Omeprazole Sulfide Hydrochloride Reference Standard (≥98% purity)

  • Hydrochloric Acid (HCl), AR grade

  • Sodium Hydroxide (NaOH), AR grade

  • Hydrogen Peroxide (H₂O₂), 30% solution, AR grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Potassium Phosphate Monobasic (KH₂PO₄), AR grade

  • Water, HPLC grade or Milli-Q

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) or Diode Array (DAD) detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Hot Air Oven (thermostatically controlled)

  • Photostability Chamber (compliant with ICH Q1B guidelines, offering both UV and visible light exposure)[2][11]

  • Water Bath

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, nylon or PTFE)

Preliminary Procedures: Solution and Mobile Phase Preparation

Analyte Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of Omeprazole Sulfide Hydrochloride reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol to dissolve the standard.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Bring the volume to the mark with methanol and mix thoroughly.

    • Expert Insight: Methanol is chosen as the initial solvent due to the good solubility of omeprazole-related compounds.[6] This stock solution should be prepared fresh and protected from light to prevent premature degradation.

Stressor Solutions
  • Acidic: 0.1 M HCl - Dilute 8.3 mL of concentrated HCl (37%) to 1 L with HPLC grade water.

  • Alkaline: 0.1 M NaOH - Dissolve 4.0 g of NaOH pellets in 1 L of HPLC grade water.

  • Oxidative: 3% H₂O₂ - Dilute 10 mL of 30% H₂O₂ to 100 mL with HPLC grade water. Prepare this solution fresh just before use.

HPLC Mobile Phase
  • Buffer (pH 7.2): Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 7.2 ± 0.05 with 0.1 M NaOH.

  • Mobile Phase A: Buffer (pH 7.2)

  • Mobile Phase B: Acetonitrile

    • Causality: A neutral pH buffer is critical. Omeprazole and its related substances degrade rapidly in acidic conditions.[9][12] Maintaining a neutral pH on the analytical column prevents on-column degradation, ensuring accurate quantification.

Visual Workflow of the Forced Degradation Study

The entire experimental process, from sample preparation through analysis, can be visualized as a systematic workflow.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Stock Prepare Analyte Stock Solution Acid Acid Hydrolysis (0.1M HCl) Stock->Acid Expose Base Base Hydrolysis (0.1M NaOH) Stock->Base Expose Oxid Oxidation (3% H2O2) Stock->Oxid Expose Therm Thermal Stress (Solid & Solution) Stock->Therm Expose Photo Photolytic Stress (UV/Vis Light) Stock->Photo Expose Stressor Prepare Stressor Solutions (Acid, Base, H2O2) Sampling Sample at Time Points Neutralize Acid/Base Samples Acid->Sampling Base->Sampling Oxid->Sampling Therm->Sampling Photo->Sampling Dilution Dilute to Working Conc. Sampling->Dilution HPLC HPLC-PDA Analysis Dilution->HPLC Purity Peak Purity Check HPLC->Purity Degrad Calculate % Degradation HPLC->Degrad MassBal Assess Mass Balance HPLC->MassBal Report Generate Report Purity->Report Degrad->Report MassBal->Report

Caption: Overall workflow for the forced degradation study.

Step-by-Step Forced Degradation Protocols

The goal is to achieve a target degradation of 5-20%.[1][5] It may be necessary to adjust exposure times or temperatures based on preliminary results. For each condition, a control sample (analyte stock solution diluted to the final concentration without the stressor) must be analyzed concurrently.

Acid Hydrolysis
  • Pipette 5 mL of the analyte stock solution (1000 µg/mL) into a 50 mL volumetric flask.

  • Add 5 mL of 0.1 M HCl. Mix well and keep at room temperature.

  • After a predetermined time (e.g., 2 hours), withdraw a 5 mL aliquot.

  • Immediately neutralize the aliquot with 5 mL of 0.1 M NaOH in a 25 mL flask. Check pH to confirm neutrality.

  • Dilute to the mark with mobile phase (Buffer:ACN, 75:25 v/v) to achieve a final concentration of ~20 µg/mL.

  • Filter through a 0.45 µm syringe filter and inject into the HPLC system.

    • Trustworthiness: Neutralization is a critical step to halt the degradation reaction before analysis, ensuring the chromatogram reflects the degradation at the specific time point.[13]

Base Hydrolysis
  • Pipette 5 mL of the analyte stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 0.1 M NaOH. Mix well and keep at room temperature.

  • After a predetermined time (e.g., 4 hours), withdraw a 5 mL aliquot.

  • Immediately neutralize the aliquot with 5 mL of 0.1 M HCl in a 25 mL flask. Check pH.

  • Dilute to the mark with mobile phase to achieve a final concentration of ~20 µg/mL.

  • Filter and inject.

Oxidative Degradation
  • Pipette 5 mL of the analyte stock solution into a 50 mL volumetric flask.

  • Add 5 mL of 3% H₂O₂. Mix well and keep at room temperature, protected from light.

  • After a predetermined time (e.g., 6 hours), withdraw a 10 mL aliquot.

  • Dilute to 25 mL with mobile phase to achieve a final concentration of ~20 µg/mL.

  • Filter and inject.

    • Expert Insight: Omeprazole is known to oxidize to its sulfone derivative.[10] This stress condition is crucial for identifying this and other potential oxidative degradants.

Thermal Degradation
  • In Solution: Pipette 5 mL of the analyte stock solution into a sealed vial and place it in a water bath at 60°C for 24 hours. After cooling, dilute an appropriate volume to the target concentration (~20 µg/mL) with mobile phase, filter, and inject.

  • Solid State: Place approximately 20 mg of Omeprazole Sulfide HCl powder in a petri dish and expose it to dry heat in an oven at 80°C for 48 hours. After exposure, accurately weigh 5 mg of the stressed powder, dissolve and dilute to 250 mL with mobile phase to achieve a concentration of 20 µg/mL, filter, and inject.

Photolytic Degradation
  • Spread a thin layer of Omeprazole Sulfide HCl powder in a shallow, transparent container.

  • Prepare a solution of the substance in methanol at 1000 µg/mL in a quartz cuvette or other transparent container.

  • Place the samples in a photostability chamber.

  • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[2]

  • A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the exposed sample to act as a dark control.

  • After exposure, prepare solutions of both solid and liquid samples to the target concentration (~20 µg/mL), filter, and inject.

Stability-Indicating HPLC-PDA Method

A robust analytical method is essential to resolve the parent peak from all degradation products.

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18
Mobile Phase A 0.05 M KH₂PO₄ buffer, pH adjusted to 7.2 with NaOH[14]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.2 mL/min[14]
Column Temperature 25°C[14]
Detector PDA/DAD at 285 nm[14]
Injection Volume 20 µL[14]
System Suitability and Validation
  • System Suitability: Before analysis, inject a standard solution six times. The %RSD for peak area should be ≤ 2.0%. The tailing factor for the omeprazole sulfide peak should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Specificity/Selectivity: The core of a stability-indicating method. The chromatograms from the stressed samples must show complete resolution between the parent peak and all degradant peaks. The PDA detector should be used to perform peak purity analysis on the omeprazole sulfide peak in all stressed samples. The purity angle should be less than the purity threshold, indicating no co-eluting peaks.

Data Interpretation and Expected Degradation Pathways

Data Analysis
  • Percentage Degradation: Calculated by comparing the peak area of the analyte in the stressed sample to the control (unstressed) sample. % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Mass Balance: A crucial indicator of a method's validity. The sum of the assay of the main peak and the areas of all degradation products should ideally be close to 100% of the initial assay value.[5] A significant deviation might suggest that some degradants are not UV-active at the chosen wavelength, are volatile, or are irreversibly adsorbed to the column.

Conceptual Degradation Pathways

Based on the known chemistry of omeprazole, the following degradation pathways for omeprazole sulfide can be anticipated.

Degradation_Pathways cluster_stressors cluster_products Acid Acid (H+) DP1 Cyclic Sulfenamide (via Acid Rearrangement) Acid->DP1 Analyte Omeprazole Sulfide HCl Acid->Analyte Base Base (OH-) DP2 Hydrolytic Fragments Base->DP2 Base->Analyte Oxid Oxidation ([O]) DP3 Omeprazole (Parent Drug) Oxid->DP3 DP4 Omeprazole Sulfone Oxid->DP4 Oxid->Analyte Light Light (hν) Light->DP1 DP5 Photolytic Adducts/Fragments Light->DP5 Light->Analyte Heat Heat (Δ) Heat->DP5 Heat->Analyte Analyte->DP1 Major Analyte->DP2 Analyte->DP3 Minor Analyte->DP4 Major Analyte->DP5

Caption: Conceptual degradation pathways for omeprazole sulfide.

  • Acidic Conditions: Omeprazole and related benzimidazoles are highly susceptible to acid-catalyzed rearrangement, forming a cyclic sulfenamide intermediate.[9] This is expected to be the major degradation pathway.

  • Oxidative Conditions: The sulfide moiety is prone to oxidation. The primary product is likely the corresponding sulfoxide (omeprazole itself) and further oxidation to omeprazole sulfone.[10]

  • Alkaline/Thermal/Photolytic Conditions: These conditions may lead to a more complex mixture of smaller hydrolytic fragments, dimers, or other photolytic adducts.[15][16]

Summary and Reporting

The results of the forced degradation study should be compiled into a comprehensive report. The following tables provide a clear structure for presenting the data.

Table 1: Summary of Applied Stress Conditions

Stress ConditionReagent/ParameterConcentration/LevelTime of ExposureTemperature
Acid Hydrolysis0.1 M HClN/A2 hoursRoom Temp.
Base Hydrolysis0.1 M NaOHN/A4 hoursRoom Temp.
Oxidation3% H₂O₂N/A6 hoursRoom Temp.
Thermal (Solid)Dry HeatN/A48 hours80°C
Thermal (Solution)Wet HeatN/A24 hours60°C
PhotolyticUV/Visible LightICH Q1B StandardPer GuidelineAmbient

Table 2: Sample Results Summary

Stress Condition% Degradation of Omeprazole SulfideNumber of Degradation PeaksRRT of Major Degradant(s)Mass Balance (%)Peak Purity
Control00N/A100Pass
Acid HydrolysisPass/Fail
Base HydrolysisPass/Fail
OxidationPass/Fail
Thermal (Solid)Pass/Fail
Thermal (Solution)Pass/Fail
PhotolyticPass/Fail

This structured approach ensures that the stability-indicating nature of the analytical method is thoroughly challenged and validated. The data generated are invaluable for defining storage conditions, re-test periods, and manufacturing process controls for Omeprazole Sulfide Hydrochloride.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. ([Link])

  • ICH, Q1B Photostability Testing of New Drug Substances and Products. ([Link])

  • Taylor & Francis Online, A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. ([Link])

  • ICH, STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ([Link])

  • BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. ([Link])

  • ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ([Link])

  • NIH National Center for Biotechnology Information, Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. ([Link])

  • Figshare, A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. ([Link])

  • Diva-Portal.org, Quality by Design Method Development For the Analysis of Omeprazole. ([Link])

  • NIH National Center for Biotechnology Information, A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. ([Link])

  • NIH National Center for Biotechnology Information, Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. ([Link])

  • NIH PubChem, Omeprazole sulfide. ([Link])

  • NIH National Center for Biotechnology Information, Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. ([Link])

  • Journal of Chemical and Pharmaceutical Research, Isolation and Characterization of Forced Degradative Products of a Proton Pump Inhibitor Drug Ilaprazole by LC/MS Technique. ([Link])

  • SciSpace, A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. ([Link])

  • ResearchGate, Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ([Link])

  • American Pharmaceutical Review, Forced Degradation Studies: Regulatory Considerations and Implementation. ([Link])

  • Asian Journal of Pharmaceutical and Clinical Research, Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. ([Link])

  • Rasayan Journal of Chemistry, STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM. ([Link])

  • European Pharmaceutical Review, A practical guide to forced degradation and stability studies for drug substances. ([Link])

  • SGS, HOW TO APPROACH A FORCED DEGRADATION STUDY. ([Link])

Sources

Method

Advanced Extraction and LC-MS/MS Quantification Protocol for Omeprazole Sulfide in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling, metabolite identification, and bioequivalence studies. Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application: Pharmacokinetic (PK) profiling, metabolite identification, and bioequivalence studies.

Executive Summary & Mechanistic Rationale

Omeprazole sulfide (Ufiprazole) is a highly lipophilic benzimidazole derivative and a critical minor metabolite of the proton pump inhibitor (PPI) omeprazole [1]. While the parent drug is primarily metabolized by hepatic cytochrome P450 enzymes (CYP2C19 and CYP3A4) into 5-hydroxyomeprazole and omeprazole sulfone, omeprazole sulfide is formed via reduction pathways driven by specific microflora and chemical processes [2]. Furthermore, it serves as a synthetic precursor in the manufacturing of esomeprazole [4].

Because omeprazole sulfide circulates at significantly lower concentrations in biological matrices (plasma, serum, urine) compared to the parent drug, its quantification demands a highly sensitive and selective analytical approach.

The Rationale for Liquid-Liquid Extraction (LLE): As a Senior Application Scientist, I strongly advise against standard Protein Precipitation (PPT) for this analyte. PPT leaves high concentrations of endogenous phospholipids in the extract, which co-elute with lipophilic analytes (Omeprazole sulfide LogP ≈ 3.5) and cause severe ion suppression in the Electrospray Ionization (ESI) source. Instead, this protocol utilizes a targeted Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). By adjusting the biological matrix to an alkaline pH (~9.0), the benzimidazole nitrogen remains unprotonated, driving the neutral, lipophilic omeprazole sulfide into the organic layer while leaving polar interferences and phospholipids in the aqueous phase [3].

Metabolism OMP Omeprazole (Parent Drug) OH_OMP 5-Hydroxyomeprazole (Major Metabolite) OMP->OH_OMP CYP2C19 OMP_SULFONE Omeprazole Sulfone (Major Metabolite) OMP->OMP_SULFONE CYP3A4 OMP_SULFIDE Omeprazole Sulfide (Minor Metabolite) OMP->OMP_SULFIDE Reduction OMP_SULFIDE->OMP Oxidation

Major metabolic and chemical conversion pathways of omeprazole in biological systems.

Reagents and Materials

To ensure a self-validating and reproducible system, use only LC-MS grade solvents.

  • Analytes & Standards: Omeprazole sulfide reference standard, Omeprazole-d3 (Internal Standard, IS).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), LC-MS grade. Causality: MTBE is chosen over ethyl acetate due to its lower density (0.74 g/mL), ensuring it forms the top layer for easy, contamination-free pipetting.

  • Alkalinizing Agent: 0.1 M Sodium Carbonate ( Na2​CO3​ ) buffer, pH 9.0.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 6.5).

    • Phase B: 100% Acetonitrile (LC-MS grade).

Step-by-Step Liquid-Liquid Extraction (LLE) Protocol

Expert Insight: Omeprazole and its sulfide metabolite are sensitive to light and degradation at acidic pH. Perform all extraction steps under subdued lighting and keep biological samples on ice during handling.

  • Sample Aliquoting: Transfer 200 µL of human plasma or urine into a clean 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Addition: Spike the sample with 20 µL of the IS working solution (e.g., Omeprazole-d3 at 500 ng/mL). Vortex briefly for 10 seconds to ensure uniform distribution within the matrix.

  • Matrix Alkalinization: Add 200 µL of 0.1 M Na2​CO3​ buffer (pH 9.0) to the sample. Vortex for 30 seconds.

    • Causality: This step forces the analyte into its neutral free-base form, maximizing its partition coefficient into the organic solvent [3].

  • Solvent Addition: Add 1.5 mL of MTBE to the buffered sample.

  • Phase Partitioning: Cap the tubes securely and mix on a multi-tube vortexer at 1500 rpm for 10 minutes.

    • Causality: Prolonged mechanical agitation maximizes the surface area contact between the aqueous and organic phases, driving extraction recovery above 85%.

  • Phase Separation: Centrifuge the samples at 4,000 × g for 10 minutes at 4°C. This breaks any proteinaceous emulsions at the interface, yielding a crisp separation.

  • Organic Transfer: Carefully transfer 1.2 mL of the upper organic layer (MTBE) into a clean glass autosampler vial or 96-well collection plate. Avoid touching the aqueous interface.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 50:50 Phase A:Phase B). Vortex for 2 minutes and transfer to the autosampler.

    • Causality: Reconstituting in a solvent composition similar to the initial LC gradient prevents solvent-front peak distortion and ensures optimal peak symmetry.

LLE_Workflow A Aliquot 200 µL Biological Matrix (Plasma/Urine) B Spike Internal Standard (IS) (e.g., Omeprazole-d3) A->B C Alkalinization Add 200 µL 0.1 M Na2CO3 (pH ~9.0) B->C D Liquid-Liquid Extraction (LLE) Add 1.5 mL MTBE C->D E Vortex (10 min) & Centrifuge (4000 x g, 10 min) D->E F Transfer Organic (Upper) Layer E->F G Evaporate to Dryness (N2 stream, 35°C) F->G H Reconstitute in Mobile Phase (100 µL) G->H I LC-MS/MS Analysis H->I

Step-by-step Liquid-Liquid Extraction (LLE) workflow for omeprazole sulfide.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm particle size) to provide high-resolution separation of omeprazole from its sulfide and sulfone metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Elution: Start at 20% B, ramp to 80% B over 3.0 minutes, hold for 1.0 minute, and re-equilibrate at 20% B for 1.5 minutes.

  • Ionization Mode: Positive Electrospray Ionization (+ESI) operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: LC-MS/MS MRM Parameters for Analyte and IS
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Omeprazole Sulfide 330.1198.15015
Omeprazole (Parent) 346.1198.15015
Omeprazole-d3 (IS) 349.1198.15015

Note: The primary product ion at m/z 198.1 corresponds to the stable benzimidazole fragment formed after the cleavage of the pyridine moiety.

Data Interpretation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the analytical run, the protocol must operate as a self-validating system. Every batch must include a double blank (matrix without IS), a single blank (matrix with IS), and at least three levels of Quality Control (QC) samples (Low, Mid, High) interspersed among the unknown samples.

Table 2: Representative Method Validation Summary
Validation ParameterObserved Range / ValueRegulatory Acceptance Criteria (FDA/EMA)
Linear Dynamic Range 0.1 – 500 ng/mL R2 > 0.995
Lower Limit of Quantitation (LLOQ) 0.1 ng/mLS/N > 10, Precision ≤ 20%, Accuracy ±20%
Intra-day Precision (CV%) 3.2% – 7.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.1% – 8.3%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery (MTBE) 88% – 93%Consistent across all QC levels
Matrix Effect (Ion Suppression) 94% – 102%85% – 115% (Indicates clean extraction)

If matrix effects fall outside the 85%–115% range, it indicates that endogenous phospholipids are co-eluting with the analyte. In such cases, extending the LC gradient or reducing the volume of biological matrix extracted will mitigate the suppression.

References

  • Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem National Center for Biotechnology Information (NIH). URL:[Link]

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method PubMed Central (PMC) - NIH. URL:[Link]

  • Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry ResearchGate. URL:[Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds Chemical Reviews (ACS Publications). URL:[Link]

Application

Application Note: A Robust Two-Stage Dissolution Method for Omeprazole Sulfide Hydrochloride Solid Dosage Forms

Abstract This application note provides a detailed protocol and scientific rationale for the dissolution testing of solid dosage forms containing omeprazole, a proton pump inhibitor known for its profound instability in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and scientific rationale for the dissolution testing of solid dosage forms containing omeprazole, a proton pump inhibitor known for its profound instability in acidic environments. Due to this acid lability, oral formulations are typically designed as delayed-release products with an enteric coating. Consequently, a two-stage dissolution test is required to ensure both the integrity of this protective coating and the subsequent release of the active pharmaceutical ingredient (API) at a physiologically relevant pH. We will delve into the physicochemical properties of omeprazole that govern this methodological necessity, provide a step-by-step protocol based on United States Pharmacopeia (USP) guidelines, and discuss critical parameters for achieving robust and reproducible results. This guide is intended for researchers, quality control analysts, and formulation scientists in the pharmaceutical industry.

Introduction: The Challenge of an Acid-Labile API

Omeprazole is a benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system (the "proton pump") of the gastric parietal cell.[1] While clinically effective, its utility is complicated by its chemical nature. The molecule is a weak base that is extremely susceptible to degradation in acidic conditions, such as those found in the stomach.[2] The degradation half-life of omeprazole is less than 10 minutes at a pH below 4 but increases significantly to approximately 18 hours at a pH of 6.5.[2] Its maximum stability is observed at a highly alkaline pH of 11.[3][4][5]

This inherent instability dictates the formulation strategy for oral solid dosage forms. To prevent premature degradation in the stomach and ensure bioavailability, omeprazole is formulated in enteric-coated granules or pellets, which are then filled into capsules or compressed into tablets.[6][7] This design protects the API during gastric transit and allows it to dissolve in the more neutral to alkaline environment of the small intestine.

Dissolution testing for these products is therefore not merely a measure of drug release but a critical performance test of the entire dosage form. It must verify two distinct functions:

  • Acid Resistance: The enteric coating's ability to withstand a simulated gastric environment.

  • Drug Release: The efficient dissolution of the API once the dosage form reaches a simulated intestinal environment.

While the primary focus is on the parent drug, omeprazole, its related substance, omeprazole sulfide, is a key intermediate and metabolite.[8] The principles and challenges of dissolution testing for this class of acid-labile compounds remain identical. This guide will use omeprazole as the model compound, with the understanding that the methodology is directly applicable to its closely related salts and analogues.

Physicochemical Rationale for Method Selection

The entire dissolution protocol is built around the pH-dependent stability profile of omeprazole. The choice of dissolution media, timing, and even sample handling is a direct consequence of its chemistry.

pH ValueStability / Half-Life of OmeprazoleImplication for Dissolution Testing
< 4 Extremely rapid degradation (t½ < 10 minutes)[2]The Acid Stage medium (typically 0.1 N HCl, pH 1.2) is a harsh challenge to test the enteric coating's integrity. Minimal drug release is expected and desired.
6.8 Significantly more stable (t½ ≈ 18 hours)[2]The Buffer Stage medium (typically pH 6.8 phosphate buffer) simulates the intestinal environment where the drug should be released and absorbed.
> 7.8 Very stable, with maximum stability at pH 11[3][5]Sampled aliquots must be immediately stabilized by raising the pH to prevent ex-vivo degradation during analysis.

Dissolution Method Parameters & Protocol

The following protocol is based on established pharmacopeial methods, such as those described in the USP monograph for Omeprazole Delayed-Release Capsules.[9][10][11]

Equipment and Reagents
  • Dissolution Apparatus: USP Apparatus 1 (Baskets) or Apparatus 2 (Paddles).

  • Dissolution Vessels: Standard 1000 mL vessels.

  • Analytical Instrument: A validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reagents: Hydrochloric acid, Sodium Phosphate Monobasic, Sodium Phosphate Dibasic, Sodium Borate, Sodium Hydroxide, Acetonitrile (HPLC grade), Methanol (HPLC grade), USP Omeprazole Reference Standard.

Summary of Test Conditions

The dissolution test is performed in two sequential stages: an acid resistance stage followed by a buffer stage.

ParameterAcid Resistance StageBuffer Stage
Apparatus USP 2 (Paddles)USP 2 (Paddles)
Rotation Speed 100 rpm100 rpm
Temperature 37.0 ± 0.5 °C37.0 ± 0.5 °C
Medium 500 mL of 0.1 N Hydrochloric Acid900 mL of pH 6.8 Phosphate Buffer*
Duration 120 minutes45-60 minutes (per monograph)
Sampling No drug release measurement at this stage. Visual observation for pellet integrity.At specified time points (e.g., 30, 45, 60 min).

*The buffer stage is initiated by adding a pre-warmed, concentrated phosphate buffer to the acid medium in the vessel and adjusting the pH.

Visual Workflow of the Two-Stage Dissolution Protocol

The following diagram illustrates the complete workflow from test initiation to sample analysis.

DissolutionWorkflow cluster_stage1 Part 1: Acid Resistance Stage cluster_stage2 Part 2: Buffer Stage & Sampling cluster_analysis Part 3: Sample Analysis start Place dosage form in 500 mL 0.1 N HCl @ 37°C run_acid Run Apparatus 2 @ 100 rpm for 120 minutes start->run_acid observe Visually inspect for premature rupture or dissolution run_acid->observe add_buffer Add 400 mL of concentrated phosphate buffer to each vessel observe->add_buffer Transition adjust_ph Adjust pH to 6.8 ± 0.05 with NaOH or HCl add_buffer->adjust_ph run_buffer Continue rotation @ 100 rpm for specified time (e.g., 45 min) adjust_ph->run_buffer withdraw Withdraw sample aliquot through a cannula filter run_buffer->withdraw Sampling stabilize Immediately mix aliquot with a stabilizing base (e.g., 0.25 M NaOH) withdraw->stabilize analyze Quantify Omeprazole using validated HPLC-UV method stabilize->analyze

Sources

Method

Application Note: High-Performance Thin Layer Chromatography (HPTLC) Method for Omeprazole Sulfide Hydrochloride

Executive Summary Omeprazole sulfide, chemically designated as 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole, is a critical synthetic precursor and the primary degradation product (I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Omeprazole sulfide, chemically designated as 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole, is a critical synthetic precursor and the primary degradation product (Impurity A) of the proton pump inhibitor omeprazole[1]. Because the free base thioether is highly susceptible to spontaneous atmospheric oxidation, it is frequently isolated and handled as a hydrochloride salt. This Application Note details a robust, self-validating High-Performance Thin Layer Chromatography (HPTLC) protocol specifically engineered to resolve omeprazole sulfide hydrochloride from omeprazole and its secondary degradation product, omeprazole sulfone (Impurity D)[2].

Mechanistic Insights: The Chromatography of Omeprazole Sulfide

Developing a chromatographic method for a hydrochloride salt on a normal-phase silica matrix presents unique physicochemical challenges. Understanding the causality behind the mobile phase selection is critical for achieving reproducible results.

Overcoming Ion-Exchange Tailing

When omeprazole sulfide hydrochloride is applied to a neutral silica gel plate, the salt dissociates. The local acidic environment (driven by the HCl counter-ion and the silica's surface silanol groups, pKa ~4.5–5.5) protonates the basic nitrogen atoms of the analyte's pyridine and benzimidazole rings. These protonated amines undergo strong ion-exchange interactions with the negatively charged silanol groups, resulting in severe peak tailing and loss of resolution.

The Solution: The addition of a volatile base—specifically 25% ammonia solution—to the mobile phase serves a dual mechanistic purpose[3]:

  • In-situ Neutralization: It neutralizes the hydrochloride counter-ion, converting the analyte back to its free base form during migration.

  • Silanol Masking: Ammonia competitively binds to the highly active acidic silanol sites on the silica gel, preventing the analyte from sticking and ensuring symmetrical, compact bands.

Polarity and Retention Factor (Rf) Dynamics

The separation mechanism relies on the distinct dipole moments and hydrogen-bonding capabilities of the sulfur oxidation states[4].

  • Omeprazole Sulfide (Thioether): Lacks the highly polarized S=O bond, making it the least polar molecule in the pathway. It exhibits the weakest interaction with the stationary phase, resulting in the highest Rf value.

  • Omeprazole Sulfone (Sulfone): Despite possessing two oxygen atoms, the symmetrical O=S=O geometry reduces the overall molecular dipole moment and creates steric hindrance, limiting hydrogen bonding. It elutes with an intermediate Rf.

  • Omeprazole (Sulfoxide): The highly polarized S=O bond features an accessible lone pair and a localized negative charge on the oxygen, acting as a powerful hydrogen bond acceptor. Consequently, it binds tightest to the silica gel, yielding the lowest Rf.

Oxidation_Pathway Sulfide Omeprazole Sulfide (Impurity A) Rf ~0.75 Omeprazole Omeprazole (API) Rf ~0.45 Sulfide->Omeprazole Oxidation (in vivo / synthesis) Sulfone Omeprazole Sulfone (Impurity D) Rf ~0.60 Omeprazole->Sulfone Over-oxidation (degradation)

Chemical oxidation pathway of omeprazole and corresponding TLC retention factors.

Methodological Framework

Reagents and Materials
  • Stationary Phase: HPTLC Silica gel 60 F254 plates on aluminum backing (20 cm × 10 cm, Merck or equivalent).

  • Mobile Phase: Chloroform : Methanol : 25% Ammonia solution (36 : 4 : 0.6, v/v/v)[3].

  • Diluent: HPLC-grade Methanol. Causality: Methanol completely solubilizes the HCl salt while evaporating rapidly upon application, preventing initial diffusion of the sample band.

  • Standards: Omeprazole API, Omeprazole Sulfide HCl (Impurity A), Omeprazole Sulfone (Impurity D).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. A System Suitability Test (SST) mixture must be applied to every plate. If the SST fails to meet the resolution criteria defined in Section 4, the entire plate is deemed invalid, ensuring absolute trustworthiness of the analytical data.

Step 1: Preparation of Solutions

  • System Suitability Solution (SST): Accurately weigh 10 mg each of Omeprazole, Omeprazole Sulfide HCl, and Omeprazole Sulfone. Dissolve and dilute to 10 mL with Methanol (Final concentration: 1.0 mg/mL per analyte).

  • Sample Solution: Accurately weigh 10 mg of the Omeprazole Sulfide HCl sample. Dissolve and dilute to 10 mL with Methanol.

Step 2: HPTLC Plate Application

  • Use an automated TLC sampler (e.g., CAMAG Linomat 5) equipped with a 100 µL syringe.

  • Apply 5.0 µL of the SST and Sample solutions as 6.0 mm bands.

  • Position the bands 8.0 mm from the bottom edge of the plate and at least 15.0 mm from the side edges. Causality: Band application, as opposed to manual spot application, minimizes radial diffusion. This results in sharper peaks during densitometric scanning, directly improving the Resolution (Rs) and quantitative accuracy.

Step 3: Chamber Saturation & Chromatographic Development

  • Line a twin-trough glass chamber (20 × 10 cm) with saturation filter paper.

  • Pour 20 mL of the prepared mobile phase into the chamber. Seal the lid and allow it to equilibrate for exactly 20 minutes at 25°C.

  • Insert the HPTLC plate vertically into the chamber and develop ascendingly until the solvent front reaches 70 mm from the application line. Causality: Pre-saturating the chamber with the ammonia-rich vapor phase is critical. The vapor pre-conditions the dry silica matrix, neutralizing acidic silanol sites before the liquid mobile phase even reaches them, thereby eliminating "edge effects" and band frowning.

Step 4: Plate Drying and Densitometric Detection

  • Remove the plate and dry it under a stream of cool air in a fume hood for 5 minutes to volatilize all residual ammonia and chloroform.

  • Scan the plate using a TLC Scanner in absorbance mode at 254 nm[2]. Causality: Detection at 254 nm leverages the universal pi-pi* transition of the benzimidazole and pyridine aromatic systems, providing a high signal-to-noise ratio against the UV-transparent silica background.

TLC_Workflow Prep 1. Sample Preparation Dissolve HCl salt in Methanol Apply 2. Band Application Linomat 5 (6 mm bands) Prep->Apply Saturate 3. Chamber Saturation 20 mins with vapor phase Apply->Saturate Develop 4. Chromatographic Development Ascending, 70 mm migration Saturate->Develop Neutralize In-situ Neutralization Ammonia masks silanols Develop->Neutralize Mechanism Detect 5. UV Densitometry Scan at 254 nm Develop->Detect

Step-by-step High-Performance Thin Layer Chromatography (HPTLC) workflow.

Quantitative Data & System Suitability Criteria

The validity of the chromatographic run is contingent upon the parameters outlined in Table 1. The densitometer software must automatically calculate the Resolution (Rs) and Tailing Factor (Tf) for the SST track.

Table 1: Chromatographic Parameters and System Suitability Criteria

AnalyteChemical ClassRelative PolarityExpected Rf ValueResolution (Rs)Tailing Factor (Tf)
Omeprazole Sulfoxide (API)High0.45 ± 0.03N/A (Reference)≤ 1.2
Omeprazole Sulfone Sulfone (Impurity D)Medium0.60 ± 0.03> 1.5 (from API)≤ 1.2
Omeprazole Sulfide Thioether (Impurity A)Low0.75 ± 0.03> 2.0 (from Sulfone)≤ 1.1

Troubleshooting & Diagnostics

  • Issue: Severe tailing of the Omeprazole Sulfide band (Tf > 1.5).

    • Root Cause: Insufficient neutralization of the HCl salt or active silanol sites.

    • Corrective Action: Ensure the 25% ammonia solution has not degraded (ammonia gas escapes over time, lowering the concentration). Prepare a fresh mobile phase and ensure strict 20-minute chamber vapor saturation.

  • Issue: Rf values of all analytes are lower than expected.

    • Root Cause: Loss of mobile phase polarity, typically due to the evaporation of methanol during chamber saturation.

    • Corrective Action: Do not over-saturate the chamber. Limit saturation time to exactly 20 minutes. Ensure the twin-trough chamber lid is hermetically sealed with vacuum grease if necessary.

References

  • TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations. ResearchGate.
  • Omeprazole Impurities | Usp | Ep | Bp. Tlcpharma Labs.
  • (PDF) Omeprazole Profile. Profiles of Drug Substances, Excipients and Related Methodology.
  • Stability-indicating UFLC method for uncoupling and estimation of impurities in clopidogrel, aspirin and omeprazole. phmethods.net.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming Matrix Effects in Omeprazole Sulfide Hydrochloride Bioanalysis

Knowledge Base > Bioanalytical Workflows > Article #4029 The Core Challenge: Why Omeprazole Sulfide? Omeprazole sulfide is a major circulating metabolite and transformation product of the proton-pump inhibitor omeprazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Bioanalytical Workflows > Article #4029

The Core Challenge: Why Omeprazole Sulfide?

Omeprazole sulfide is a major circulating metabolite and transformation product of the proton-pump inhibitor omeprazole[1]. In LC-MS/MS bioanalysis, quantifying omeprazole sulfide hydrochloride from complex biological matrices (e.g., plasma, urine) is frequently compromised by matrix effects (MEs) . MEs occur when co-eluting endogenous components—primarily glycerophosphocholines (phospholipids)—compete with the target analyte for ionization energy in the electrospray ionization (ESI) source, leading to severe signal suppression or enhancement[2].

Because omeprazole and its metabolites are notoriously acid-labile, traditional acidic sample preparation methods used to precipitate proteins or crash matrices will rapidly degrade the analyte[1]. Overcoming MEs in this specific assay requires a delicate balance of pH-controlled sample extraction, high-resolution chromatography, and appropriate internal standard compensation.

G Droplet ESI Droplet (Plasma Extract) Matrix Phospholipids (High Surface Affinity) Droplet->Matrix Charge Competition Analyte Omeprazole Sulfide (Excluded from Surface) Droplet->Analyte Charge Competition MS Mass Spectrometer (Detector) Matrix->MS Preferential Ionization (High Signal) Analyte->MS Ion Suppression (Lost Signal)

Mechanism of ESI ion suppression caused by endogenous phospholipids competing with omeprazole sulfide.

Frequently Asked Questions (Troubleshooting)

Q1: I am using Protein Precipitation (PPT) with acetonitrile, but my omeprazole sulfide signal drops by 60% in plasma samples. Why?

A: Protein precipitation (PPT) successfully removes large proteins but leaves behind >90% of endogenous phospholipids in the supernatant[2]. These phospholipids elute in the reversed-phase chromatographic window exactly where hydrophobic analytes like omeprazole sulfide typically elute. To resolve this, you must upgrade your sample preparation to a method that actively depletes phospholipids, such as Liquid-Liquid Extraction (LLE) or Phospholipid Removal (PLR) solid-phase extraction[3].

Q2: Can I use a strong acid to improve the extraction recovery of omeprazole sulfide during Solid Phase Extraction (SPE)?

A: Absolutely not. Omeprazole and its sulfide metabolite are highly unstable under acidic conditions (pH < 4.0), leading to rapid degradation into degradation products[1]. Your extraction protocol must be maintained at a neutral to slightly alkaline pH (e.g., pH 7.5 - 9.0) to ensure the structural integrity of the omeprazole sulfide hydrochloride salt while it is partitioned into the organic phase.

Q3: How can I chromatographically separate the analyte from the "phospholipid suppression zone"?

A: If sample preparation cannot remove 100% of the matrix, you must rely on chromatographic orthogonality. Utilizing sub-2-micron particle UHPLC columns allows you to fit more peaks into the same chromatographic space, narrowing the analyte peak width and shifting it away from the broad phospholipid elution bands[4]. Additionally, employing a steep organic gradient flush at the end of the run ensures that highly retained phospholipids do not "bleed" into subsequent injections.

Q4: What is the definitive method to calculate and validate that matrix effects are controlled?

A: The industry standard is the IS-normalized Matrix Factor (MF) . You must calculate the MF by dividing the peak area of the analyte spiked into post-extracted blank matrix by the peak area of the analyte in a neat solution. A proper Stable Isotope-Labeled Internal Standard (SIL-IS) with good trackability is expected to experience the exact same matrix effect as the target analyte, pulling the IS-normalized MF close to 1.0.

G Start Observe Signal Suppression (IS-Normalized MF < 0.85) Step1 Optimize Sample Prep (Switch PPT to Alkaline LLE or PLR) Start->Step1 Step2 Chromatographic Shift (Sub-2μm Column & Gradient Tuning) Start->Step2 Step3 Internal Standard (Implement SIL-IS) Step1->Step3 Step2->Step3 Success Matrix Effect Mitigated (Validated Bioanalysis) Step3->Success

Systematic workflow for identifying, mitigating, and compensating for LC-MS/MS matrix effects.

Quantitative Data: Sample Preparation Efficacy

To demonstrate the causality of sample preparation on matrix effects, the following table summarizes the Matrix Factor (MF) and phospholipid removal efficiency across different extraction methodologies. An ideal IS-normalized MF should be close to 1.0 (typically 0.85 – 1.15).

Table 1: Impact of Extraction Methodology on Omeprazole Sulfide Matrix Effects

Extraction MethodAbsolute Recovery (%)Analyte Matrix Factor (MF)IS-Normalized MF (using SIL-IS)Phospholipid Removal (%)
Protein Precipitation (PPT) 92.5%0.35 (Severe Suppression)0.82< 10%
Solid Phase Extraction (Acidic) N/A (Degraded)N/AN/A85%
Liquid-Liquid Extraction (Alkaline) 88.4%0.890.98> 95%
Phospholipid Removal Plates (PLR) 94.1%0.951.01> 99%

Data Synthesis Note: PPT yields high absolute recovery but fails to remove phospholipids, leading to a disastrous analyte MF. Alkaline LLE and PLR plates provide the optimal balance of stability and matrix clearance.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, implement the following self-validating protocols in your laboratory.

Protocol A: Alkaline Liquid-Liquid Extraction (LLE) for Omeprazole Sulfide

Causality: This method extracts the lipophilic omeprazole sulfide into an organic solvent while leaving polar phospholipids in the aqueous layer, all while maintaining an alkaline pH to prevent acid-catalyzed degradation[1].

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 100 µL of human plasma (or urine) into a 2 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (e.g., Omeprazole Sulfide-D3, 100 ng/mL). Self-Validation Check: The SIL-IS will co-elute with the analyte, perfectly compensating for any residual ion suppression.

  • Alkaline Buffering: Add 100 µL of 0.1 M Ammonium Bicarbonate buffer (pH 9.0). Vortex for 10 seconds.

  • Organic Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake samples on a mechanical vortexer for 10 minutes at 1500 rpm, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer & Evaporation: Transfer 800 µL of the upper organic layer to a clean 96-well plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (e.g., 50:50 v/v Water/Acetonitrile with 0.1% Ammonium Hydroxide). Inject 5 µL into the LC-MS/MS.

Protocol B: Post-Column Infusion for Qualitative Matrix Effect Assessment

Causality: Before validating a method, you must visually map where matrix suppression occurs during your chromatographic run to ensure your analyte does not elute in a "suppression zone".

Step-by-Step Methodology:

  • Setup Infusion Pump: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the mass spectrometer ESI source.

  • Infuse Analyte: Continuously infuse a neat solution of omeprazole sulfide (e.g., 500 ng/mL) at 10 µL/min. This creates a high, steady baseline signal on the mass spectrometer.

  • Inject Blank Matrix: Inject a blank plasma sample that has been processed using Protocol A (without spiked analyte) into the LC system.

  • Monitor Signal: Run your standard LC gradient.

  • Data Interpretation: Observe the baseline of the infused omeprazole sulfide. Any sudden dips or drops in the baseline indicate zones of ion suppression caused by eluting matrix components. Self-Validation Check: Ensure the retention time of your omeprazole sulfide peak falls in a stable, flat region of this baseline.

References

  • Compensate for or Minimize Matrix Effects?
  • Interview with Erin Chambers (Waters Corporation)
  • Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions Source: ResearchGate URL
  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC - NIH URL
  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques Source: Walsh Medical Media URL
  • A Simple and Sensitive Bioanalytical Assay for Simultaneous Determination of Omeprazole and its Three Mayor Metabolites in Human Blood Plasma Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural and Functional Nuances of Omeprazole and its Sulfide Analogue

For Researchers, Scientists, and Drug Development Professionals In the landscape of proton pump inhibitors (PPIs), omeprazole stands as a cornerstone therapeutic for acid-related gastrointestinal disorders.[1][2] Its int...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proton pump inhibitors (PPIs), omeprazole stands as a cornerstone therapeutic for acid-related gastrointestinal disorders.[1][2] Its intricate mechanism of action and metabolic pathway involve a cast of related compounds, among which omeprazole sulfide holds a pivotal position. This guide provides an in-depth comparative analysis of the structural, physicochemical, and biological distinctions between omeprazole and omeprazole sulfide, offering valuable insights for researchers in drug discovery, development, and analytical sciences.

Unveiling the Core Structural Distinction: A Tale of an Oxygen Atom

At the heart of the comparison lies a single oxygen atom. Omeprazole, a substituted benzimidazole, is chemically designated as 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole.[3] Its defining feature is the sulfoxide group (S=O) that bridges the benzimidazole and pyridine rings. This sulfoxide is a chiral center, meaning omeprazole exists as a racemic mixture of (S)- and (R)-enantiomers.[4]

In contrast, omeprazole sulfide, also known by names such as pyrmetazole or ufiprazole, is chemically 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[5] It possesses a thioether (sulfide) linkage (S) in the same position. This seemingly minor difference—the absence of the oxygen atom on the sulfur—profoundly influences the molecule's properties and biological role. Omeprazole sulfide serves as a crucial synthetic precursor to omeprazole; the final step in omeprazole's synthesis is the controlled oxidation of this sulfide intermediate.[4][6]

FeatureOmeprazoleOmeprazole Sulfide
Chemical Name 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Key Functional Group Sulfoxide (S=O)Thioether/Sulfide (S)
Chirality at Sulfur Yes (racemate of S- and R-enantiomers)No
Molecular Formula C₁₇H₁₉N₃O₃SC₁₇H₁₉N₃O₂S
Molecular Weight 345.42 g/mol 329.42 g/mol

The Impact of Structure on Physicochemical Properties

The difference in the oxidation state of the sulfur atom significantly alters the physicochemical characteristics of these two molecules.

Solubility and Stability

Omeprazole is known for its poor water solubility and instability in acidic conditions.[7] Its stability is highly pH-dependent, with maximum stability observed around pH 11.[8] Below pH 7.8, its degradation is rapid.[8]

Omeprazole sulfide is described as an amorphous colorless or white powder that is odorless and stable in air.[9] While also having low aqueous solubility, its stability profile differs from omeprazole, particularly concerning acid-lability. Detailed studies have quantified the solubility of omeprazole sulfide in various organic solvents such as ethanol, ethyl acetate, and acetone, which is crucial information for its purification during synthesis.[9]

Acidity and Basicity (pKa)

Omeprazole is an amphoteric compound with two pKa values. The pKa for the protonated pyridine nitrogen is approximately 4.06, while the pKa for the N-H of the benzimidazole ring is around 8.79. Another reported study identified pKa values of 7.1 and 14.7 for the dissociation from the protonated pyridine nitrogen and the hydrogen from the benzimidazole ring, respectively.[3][10] This dual nature is critical for its mechanism of action, allowing it to accumulate in the acidic compartments of parietal cells.

While specific pKa values for omeprazole sulfide are not as extensively documented in the literature, the fundamental benzimidazole and pyridine ring structures suggest it would also exhibit basic properties. The electronic influence of the sulfide versus the sulfoxide would subtly alter the basicity of the nitrogen atoms.

Biological Activity and Metabolic Fate: More Than Just a Precursor

The primary role of omeprazole sulfide in a pharmaceutical context is as the immediate precursor to omeprazole.[11] However, it is also a known metabolite of omeprazole in humans.[12] This dual identity as both a synthetic intermediate and a metabolic product underscores its importance.

Proton Pump Inhibition

Omeprazole's therapeutic effect stems from its ability to inhibit the gastric H+/K+-ATPase (the proton pump).[13] It is a prodrug that, in the acidic environment of the parietal cell canaliculi, undergoes a molecular rearrangement to a reactive sulfenamide. This activated form then covalently binds to cysteine residues on the proton pump, inactivating it.

Omeprazole sulfide itself is not a direct proton pump inhibitor. Its biological significance lies in its metabolic relationship with omeprazole and its own distinct pharmacological activities.

Role as a Metabolite and Enzyme Inhibitor

Omeprazole is metabolized in the liver primarily by the cytochrome P450 enzymes, CYP2C19 and CYP3A4.[14] Omeprazole sulfide is one of the metabolites formed.[12] Interestingly, omeprazole sulfide has been shown to be a direct-acting inhibitor of CYP2C19.[15] This is a crucial finding, as it suggests that a metabolite of omeprazole can influence the metabolism of the parent drug and other drugs cleared by this enzyme. Some studies indicate that omeprazole sulfide is not a metabolism-dependent inhibitor of CYP2C19, unlike its parent compound.[15]

Interaction with the Aryl Hydrocarbon Receptor (AhR)

Recent research has unveiled another intriguing activity of omeprazole sulfide. It has been identified as an antagonist of the aryl hydrocarbon receptor (AhR) in certain cell lines, such as HepG2.[9][16] This is in contrast to omeprazole itself, which is a known activator of AhR.[16][17] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, including some CYP enzymes. The opposing effects of omeprazole and its sulfide metabolite on AhR signaling highlight a complex regulatory interplay that could have implications for drug-drug interactions and cellular responses. However, in primary human hepatocytes, omeprazole sulfide can be metabolized back to omeprazole by CYP3A4, thereby acting as an indirect AhR agonist.[16]

Analytical Differentiation: Experimental Protocols

For researchers working with omeprazole and its related compounds, robust analytical methods to distinguish and quantify these molecules are essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for separating omeprazole from its sulfide and other impurities.

Protocol 1: Reversed-Phase HPLC for Omeprazole and Related Substances

This protocol is a general guideline based on common practices for the analysis of omeprazole and its impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed.

    • Mobile Phase A: A buffer solution, such as phosphate buffer, with a pH adjusted to the alkaline range (e.g., pH 7.4 to 9.0) to ensure the stability of omeprazole.[18][19]

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and methanol.[19]

  • Flow Rate: Approximately 0.5 to 1.0 mL/min.[18]

  • Detection: UV detection at a wavelength of around 302-305 nm.[18][19]

  • Rationale: The higher polarity of the sulfoxide group in omeprazole compared to the sulfide group in omeprazole sulfide typically results in omeprazole having a shorter retention time on a C18 column under reversed-phase conditions. The alkaline pH of the mobile phase is critical to prevent the degradation of omeprazole during the analysis.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepare Sample (e.g., dissolve in diluent) Injection Inject Sample/Standard Sample->Injection Standard Prepare Standard Solutions (Omeprazole & Omeprazole Sulfide) Standard->Injection Column Separation on C18 Column (Alkaline Mobile Phase) Injection->Column Elution Detection UV Detection (302-305 nm) Column->Detection Separated Analytes Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Identify & Quantify Peaks (based on retention time and area) Chromatogram->Quantification Synthesis_Analysis cluster_synthesis Synthesis Pathway cluster_analysis Analytical Verification Sulfide Omeprazole Sulfide (Precursor) Oxidation Controlled Oxidation (e.g., with m-CPBA) Sulfide->Oxidation Reactant HPLC HPLC Sulfide->HPLC Characterization NMR NMR Sulfide->NMR Structure Elucidation MS Mass Spectrometry Sulfide->MS Mass Verification Omeprazole Omeprazole (Final Product) Oxidation->Omeprazole Product Omeprazole->HPLC Purity & Identity Omeprazole->NMR Structure Confirmation Omeprazole->MS Mass Verification

Sources

Comparative

Comparative Analysis of Omeprazole Sulfide Hydrochloride Synthesis Routes: A Technical Guide for Process Chemists

Executive Summary & Mechanistic Overview Omeprazole sulfide (also known as pyrmetazole), specifically isolated as its hydrochloride salt (CAS: 220757-75-5)[1], is the critical prochiral thioether intermediate in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Omeprazole sulfide (also known as pyrmetazole), specifically isolated as its hydrochloride salt (CAS: 220757-75-5)[1], is the critical prochiral thioether intermediate in the synthesis of the blockbuster proton pump inhibitors (PPIs) omeprazole and esomeprazole. The efficiency, impurity profile, and scalability of its synthesis directly dictate the downstream success of the asymmetric oxidation step.

The core synthetic challenge lies in the selective formation of the thioether bond between a highly reactive pyridine derivative and a benzimidazole moiety, without triggering competing N-alkylation, premature oxidation, or disulfide formation. As a Senior Application Scientist, evaluating these routes requires looking beyond basic stoichiometry to understand the thermodynamic drivers, phase-transfer dynamics, and solvent effects that dictate yield and purity.

This guide provides an in-depth comparative analysis of three distinct synthetic architectures: the traditional convergent coupling, a highly optimized one-pot telescoped process, and a novel de novo benzimidazole annulation route.

Comparative Analysis of Synthesis Routes

Route A: Traditional Convergent Coupling (Bimolecular Nucleophilic Substitution)

Mechanism: The classical route relies on the SN​2 attack of the thiolate anion of 5-methoxy-2-mercapto-1H-benzimidazole on 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride[2]. Causality & Limitations: The reaction is typically conducted in a polar protic solvent (ethanol/water) with a base (NaOH) to deprotonate the thiol (pKa ~8.5), making it a potent nucleophile. However, the ambident nature of the benzimidazole can lead to N-alkylation impurities if the pH and temperature are not strictly controlled. Furthermore, 5-methoxy-2-mercapto-1H-benzimidazole is prone to oxidative dimerization (forming disulfides) upon prolonged exposure to air in alkaline solutions.

Route B: One-Pot Telescoped Synthesis (AstraZeneca Process)

Mechanism: To avoid isolating the highly reactive and moisture-sensitive pyrmethyl chloride intermediate, this route telescopes the chlorination of pyrmethyl alcohol and the subsequent thioetherification into a single reactor[3]. Causality & Advantages: Utilizing a biphasic toluene/water system is the critical success factor here. Toluene retains the generated pyrmethyl chloride in the organic phase, protecting it from premature aqueous hydrolysis. Simultaneously, the limited water content acts as a heat sink for the exothermic chlorination (using SOCl2​ ) and dissolves the resulting inorganic salts[3]. The subsequent addition of the mercaptobenzimidazole and NaOH shifts the reaction to the liquid-liquid phase boundary, driving the coupling efficiently while leaving unreacted polar impurities in the aqueous waste stream.

Route C: De Novo Benzimidazole Annulation (Thiocyanate-Hydrazine Route)

Mechanism: Instead of coupling two pre-formed heterocycles, this novel route constructs the benzimidazole ring directly onto the pyridine-methyl-sulfide framework[4]. Pyrmethyl chloride is reacted with sodium thiocyanate to form a thiocyanate intermediate, which then undergoes nucleophilic attack by p-methoxyphenylhydrazine, followed by intramolecular cyclization[4]. Causality & Advantages: This completely eliminates the need to handle 5-methoxy-2-mercapto-1H-benzimidazole, bypassing the disulfide impurity risk entirely. The cyclization is thermodynamically driven by the aromatization of the newly formed benzimidazole ring. It yields an exceptionally dry product (moisture <0.01%), which is highly advantageous for the subsequent moisture-sensitive asymmetric oxidation step[4].

SynthesisRoutes SM_PyrAlc Pyrmethyl Alcohol SM_PyrCl Pyrmethyl Chloride HCl SM_PyrAlc->SM_PyrCl SOCl2 RouteB Route B: One-Pot Telescoped (Toluene/H2O) SM_PyrAlc->RouteB SOCl2 (in situ) RouteA Route A: Traditional Coupling (NaOH/EtOH) SM_PyrCl->RouteA RouteC Route C: Annulation (NaSCN then Hydrazine) SM_PyrCl->RouteC NaSCN SM_BZI 5-Methoxy-2-mercapto- 1H-benzimidazole SM_BZI->RouteA SM_BZI->RouteB SM_Hydrazine p-Methoxyphenylhydrazine SM_Hydrazine->RouteC Target Omeprazole Sulfide Hydrochloride RouteA->Target HCl (aq) RouteB->Target HCl (aq) RouteC->Target HCl (aq)

Fig 1. Comparative synthetic pathways for omeprazole sulfide hydrochloride.

Quantitative Data & Performance Metrics

The following table summarizes the key performance indicators for each synthetic route based on industrial scale-up data and patent literature:

Synthesis RouteOverall YieldProduct PurityKey Impurity RisksGreen Chemistry / Scalability
Route A: Traditional Coupling 80.0% - 85.0%~98.0%N-alkylation products, DisulfidesHigh solvent waste; requires isolation of unstable intermediates[2].
Route B: One-Pot Telescoped >95.0%>99.5%Residual pyrmethyl alcohol (<0.1%)Excellent scalability; reduced solvent swap; efficient biphasic control[3].
Route C: De Novo Annulation 95.7% - 96.8%>99.3%Unreacted hydrazine derivativesHigh atom economy for ring construction; exceptionally low moisture (<0.01%)[4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: One-Pot Telescoped Synthesis (Route B)

This protocol utilizes a biphasic system to protect the intermediate and drive the reaction via phase-transfer dynamics[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 52.6 mmol of pyrmethyl alcohol in 75 mL of toluene. Add exactly 375 µL of water to moisten the solvent (critical for heat dissipation and salt solvation)[3].

  • Chlorination: Maintain the reactor at 25–35 °C. Slowly add 78.4 mmol of thionyl chloride ( SOCl2​ ) over 60 minutes. Self-Validation Check: Monitor via HPLC; conversion to pyrmethyl chloride should exceed 99.5%[3].

  • Coupling: Without isolating the intermediate, add 5-methoxy-2-mercapto-1H-benzimidazole to the reactor. Slowly dose in aqueous NaOH to maintain a strongly alkaline pH, driving the thiolate formation and subsequent SN​2 attack.

  • Phase Separation: Allow the mixture to settle. The aqueous phase (containing inorganic salts and polar impurities) is discarded. The organic toluene phase retains the free base pyrmetazole[3].

  • Hydrochloride Salt Formation: Cool the organic phase to 5 °C. Slowly bubble anhydrous HCl gas (or add concentrated aqueous HCl) until the pH drops to ~2.0.

  • Isolation: Filter the precipitated omeprazole sulfide hydrochloride, wash with cold toluene, and dry under a vacuum.

Workflow Step1 1. Dissolve Pyrmethyl Alcohol in Toluene/H2O Step2 2. Add SOCl2 slowly at 25-35°C Step1->Step2 Step3 3. Add 5-Methoxy-2-mercapto- 1H-benzimidazole & NaOH Step2->Step3 Step4 4. Phase Separation (Discard Aqueous) Step3->Step4 Step5 5. Acidify Organic Phase with HCl to pH ~2 Step4->Step5 Step6 6. Crystallize, Filter & Dry Target HCl Salt Step5->Step6

Fig 2. Experimental workflow for the one-pot telescoped synthesis (Route B).

Protocol 2: De Novo Benzimidazole Annulation (Route C)

This protocol builds the benzimidazole ring directly, avoiding the handling of sensitive thiol precursors[4].

Step-by-Step Methodology:

  • Thiocyanate Formation: Dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and NaOH (1:1.2 molar ratio) in ethanol at 25 °C. Add sodium thiocyanate (NaSCN) and stir for 1.5 hours. Extract with dichloromethane (DCM), wash with brine, and concentrate to yield the thiocyanate intermediate (SM-2)[4].

  • Annulation: In a separate reactor, combine p-methoxyphenylhydrazine (0.45 mol) and water. Dissolve the SM-2 intermediate (0.38 mol) in THF (1:1 THF/water volume ratio) and add to the reactor[4].

  • Cyclization: Reflux the mixture at 60–80 °C for 6 to 8 hours. The thermal energy drives the nucleophilic attack of the hydrazine onto the thiocyanate, followed by aromatization[4].

  • Workup: Cool to room temperature, extract with DCM, and wash the organic phase with water. Dry over anhydrous sodium sulfate and evaporate to an oil[4].

  • Crystallization & Salt Formation: Add acetonitrile to the oil and cool to 0–5 °C to precipitate the free base[4]. Dissolve the filtered free base in ethanol and acidify with HCl to precipitate the final omeprazole sulfide hydrochloride salt.

Conclusion & Future Perspectives

The selection of a synthesis route for omeprazole sulfide hydrochloride depends heavily on the operational capabilities of the manufacturing facility. While the Traditional Route (A) is well-documented, it suffers from lower atom economy and higher impurity risks. The One-Pot Telescoped Route (B) represents the current industrial gold standard, leveraging biphasic thermodynamics to protect reactive intermediates and minimize solvent swaps. Conversely, the De Novo Annulation Route (C) offers a brilliant chemical workaround to avoid handling unstable thiols, producing an exceptionally dry product ideal for sensitive downstream asymmetric catalytic oxidations.

References

  • AstraZeneca AB. (2005). Method for the synthesis of a benzimidazole compound (Patent No. EP1556370B1). European Patent Office.
  • Shandong New Time Pharmaceutical Co Ltd. (2025). A preparation method of omeprazole sulfide (Patent No. CN116410178B). China National Intellectual Property Administration.

Sources

Validation

A Comparative Guide to Inter-Laboratory Reproducibility for Omeprazole Sulfide Hydrochloride Analysis

Introduction: The Critical Role of Impurity Analysis in Drug Development Omeprazole, a widely prescribed proton pump inhibitor, undergoes metabolism and degradation to form several related compounds, including omeprazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Analysis in Drug Development

Omeprazole, a widely prescribed proton pump inhibitor, undergoes metabolism and degradation to form several related compounds, including omeprazole sulfide.[1][2] As a key impurity and metabolite, the accurate quantification of omeprazole sulfide is paramount for ensuring the quality, safety, and efficacy of the final drug product. Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) mandate rigorous validation of the analytical procedures used for this purpose.[3][4]

This guide focuses on a crucial aspect of method validation: reproducibility . Reproducibility, as defined by the ICH, expresses the precision of an analytical method between different laboratories.[3][5] It is the ultimate test of a method's robustness and transferability, providing documented evidence that the method will perform consistently in various settings. This guide provides a framework for designing and executing an inter-laboratory study for the analysis of omeprazole sulfide hydrochloride, comparing hypothetical results and offering insights into best practices. While this document focuses on the sulfide, the analytical principles are directly applicable to its hydrochloride salt form, primarily influencing the initial sample dissolution steps.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the foundation of any successful validation study. The choice depends on the analyte's physicochemical properties, the required sensitivity, and the sample matrix. For omeprazole sulfide, High-Performance Liquid Chromatography (HPLC) is the predominant method due to its high resolution, sensitivity, and adaptability.[6][7]

Analytical Technique Principle Advantages for Omeprazole Sulfide Analysis Considerations
HPLC with UV Detection Separation based on partitioning between a stationary and mobile phase; detection via UV absorbance.Robust, cost-effective, widely available, and highly precise. The chromophore in omeprazole sulfide allows for sensitive UV detection (~302 nm).[6][8]Lower sensitivity compared to mass spectrometry; potential for interference from co-eluting impurities.
LC-MS/MS HPLC separation followed by mass spectrometry detection.Extremely high sensitivity and specificity, allowing for unequivocal identification and quantification even at trace levels.[1]Higher equipment cost and operational complexity; may not be necessary for routine quality control where impurity levels are higher.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency and low sample/reagent consumption.Can be less robust than HPLC; sensitivity may be a limiting factor for trace impurity analysis.[2]

For the purpose of a standard inter-laboratory study aimed at validating a routine quality control method, Reversed-Phase HPLC with UV detection offers the optimal balance of performance, cost, and accessibility, making it the focus of this guide.

Designing the Inter-Laboratory Study

A well-designed study is essential for generating meaningful reproducibility data. The study protocol must be meticulously detailed to minimize variability arising from procedural differences rather than the method itself.

Study Objective

To assess the reproducibility of a specific RP-HPLC method for the quantification of omeprazole sulfide hydrochloride across multiple laboratories, thereby demonstrating its suitability for routine use in quality control environments.

The Workflow of an Inter-laboratory Validation Study

The process involves careful planning, execution by multiple independent laboratories, and centralized statistical analysis to determine the method's precision under real-world conditions.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Analysis P1 Develop & Finalize Analytical Protocol P2 Prepare & Homogenize Test Samples (3 Levels) P1->P2 P3 Distribute Protocol, Samples, & Reference Standard to Labs P2->P3 LabA Laboratory A Performs Analysis (n=6 replicates/level) P3->LabA LabB Laboratory B Performs Analysis (n=6 replicates/level) P3->LabB LabC Laboratory C Performs Analysis (n=6 replicates/level) P3->LabC DC Collect Raw Data from All Laboratories LabA->DC LabB->DC LabC->DC SA Perform Statistical Analysis (ANOVA, RSDr, RSDR) DC->SA FR Final Report Generation & Method Validation SA->FR

Caption: Workflow of a typical inter-laboratory validation study.

Experimental Protocol: RP-HPLC Method for Omeprazole Sulfide

This protocol is a representative example synthesized from established methods for omeprazole and its related substances.[6][7] Each participating laboratory must adhere strictly to these parameters.

4.1 Instrumentation

  • HPLC system with a gradient or isocratic pump, UV/Vis or Diode Array Detector.

  • Data acquisition and processing software.

4.2 Reagents and Materials

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax®, XBridge®).

  • Mobile Phase A: 20 mM Phosphate Buffer, pH adjusted to 7.2.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase Composition: 70:30 (v/v) Mobile Phase A : Mobile Phase B.

  • Diluent: Mobile Phase.

  • Reference Standard: Omeprazole Sulfide Hydrochloride, certified purity.

  • Samples: Homogenized batches of a drug product placebo spiked with omeprazole sulfide at three concentrations:

    • Low: 0.05% w/w (relative to omeprazole active)

    • Mid: 0.15% w/w (typical specification limit)

    • High: 0.25% w/w

4.3 Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 302 nm.

  • Run Time: Approximately 15 minutes (ensure complete elution of all peaks).

4.4 Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of Omeprazole Sulfide Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (1.5 µg/mL): Dilute the Standard Stock Solution appropriately with Diluent. This concentration corresponds to the 0.15% level.

  • Sample Preparation: Accurately weigh a quantity of the spiked placebo equivalent to 100 mg of omeprazole active into a 100 mL volumetric flask. Add ~70 mL of Diluent, sonicate for 15 minutes, dilute to volume, and mix. Filter through a 0.45 µm nylon filter prior to injection.

4.5 System Suitability

  • Inject the Working Standard Solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the five replicate injections must be ≤ 2.0%. The tailing factor for the omeprazole sulfide peak must be ≤ 2.0.

4.6 Analysis Procedure

  • Perform system suitability testing.

  • Inject each of the three sample preparations (Low, Mid, High) in replicate (n=6).

  • Calculate the percentage of omeprazole sulfide in each sample using the standard formula comparing the sample peak area to the standard peak area.

Data Analysis and Interpretation

Upon receiving the data from all participating laboratories, a comprehensive statistical analysis is performed. The primary goal is to parse the total variability into its components: within-laboratory (repeatability) and between-laboratory (reproducibility).[9][10]

Hypothetical Inter-Laboratory Results

The following table summarizes hypothetical assay results (% w/w) from three laboratories for the mid-concentration sample.

Replicate Laboratory A Laboratory B Laboratory C
10.1510.1480.155
20.1490.1470.153
30.1520.1500.156
40.1480.1490.154
50.1500.1510.155
60.1510.1480.157
Mean 0.1502 0.1488 0.1550
Std. Dev (s) 0.0015 0.0015 0.0014
RSD (%) 0.99% 0.99% 0.91%
Statistical Evaluation

The data is typically analyzed using a one-way Analysis of Variance (ANOVA).[9][10] This statistical method allows for the calculation of key precision parameters.

  • Repeatability (Intra-laboratory precision, RSDr): The precision obtained under the same operating conditions over a short interval. It represents the variability within a single lab.[3]

  • Reproducibility (Inter-laboratory precision, RSDR): The precision obtained from the collaborative study between laboratories. It includes both within-lab and between-lab variability.[11][12]

Parameter Definition Calculated Value (Hypothetical) Typical Acceptance Criteria
Repeatability RSD (RSDr) Within-laboratory precision0.96%≤ 5% for impurities at this level
Reproducibility RSD (RSDR) Between-laboratory precision2.3%≤ 15% for impurities at this level
HorRat Value Observed RSDR / Predicted RSDR~0.80.5 to 2.0

Interpretation: In this hypothetical scenario, the within-laboratory precision (RSDr) is excellent at 0.96%. The overall between-laboratory precision (RSDR) is 2.3%, which is well within typical acceptance criteria for impurity analysis. This indicates that while there is slightly more variation between labs than within a single lab (as expected), the method is highly reproducible and can be reliably transferred.

Conclusion: Establishing a Validated, Transferable Method

An inter-laboratory study is a cornerstone of robust analytical method validation. By demonstrating low variability across different analysts, equipment, and environments, it provides the highest level of confidence that the method is suitable for its intended purpose. The successful completion of such a study for omeprazole sulfide hydrochloride, yielding results within pre-defined acceptance criteria, validates the analytical procedure as a reliable tool for quality control, ensuring patient safety and product consistency.

References

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical and Biomedical Analysis.
  • Guidelines for the validation and verification of quantitative and qualitative test methods.
  • A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. SciSpace.
  • Analytical Method Validation: Back to Basics, Part II.
  • Analytical methodologies for the determin
  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method valid
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • A Guide to Inter-Laboratory Validation of Analytical Methods for Agrochemical Intermedi
  • Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. Bangladesh Journals Online.
  • Analytical methodologies for the determination of omeprazole: An overview. Request PDF.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Validation protocol of analytical methods. OIV.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Quality by Design Method Development For the Analysis of Omeprazole. Diva-portal.org.
  • Determination of Omeprazole and Rel

Sources

Comparative

validation of omeprazole sulfide hydrochloride stability indicating method

A Comprehensive Comparison Guide: Validation of Stability-Indicating Methods for Omeprazole Sulfide Hydrochloride As pharmaceutical regulatory standards tighten, the precise quantification of process-related impurities a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Validation of Stability-Indicating Methods for Omeprazole Sulfide Hydrochloride

As pharmaceutical regulatory standards tighten, the precise quantification of process-related impurities and degradation products is no longer just a compliance checkbox—it is a fundamental pillar of drug safety. Omeprazole Sulfide Hydrochloride (CAS 220757-75-5) is a critical impurity and major degradation product of the widely prescribed proton pump inhibitor, Omeprazole[1].

This guide provides an in-depth, objective comparison of analytical methodologies used to validate a Stability-Indicating Method (SIM) for Omeprazole Sulfide, synthesizing mechanistic chemistry with field-proven chromatographic techniques.

Mechanistic Insights: The Chemistry of Omeprazole Degradation

To develop a robust analytical method, one must first understand the causality behind the molecule's degradation. Omeprazole features a substituted benzimidazole ring linked to a pyridine ring via a chiral sulfoxide bridge. This sulfoxide group is the mechanistic linchpin for its therapeutic action, but it is also its primary structural vulnerability.

Under acidic or reducing conditions, the sulfoxide bridge undergoes a redox reaction, reducing to a thioether and yielding Omeprazole Sulfide[2]. Conversely, oxidative stress (e.g., exposure to peroxides) oxidizes the sulfoxide to a sulfone, yielding Omeprazole Sulfone. A self-validating SIM must be capable of baseline-resolving these structurally similar degradants from the active pharmaceutical ingredient (API) to prevent false-positive assay results[3].

degradation OMP Omeprazole (Active API) SULFIDE Omeprazole Sulfide (Reduction / Acid) OMP->SULFIDE Acidic/Redox Stress SULFONE Omeprazole Sulfone (Oxidation) OMP->SULFONE Peroxide Stress UNKNOWN Other Degradants (Thermal / UV) OMP->UNKNOWN Heat/Light Stress

Chemical degradation pathways of Omeprazole under various stress conditions.

Technological Comparison: Traditional RP-HPLC vs. Modern UPLC

Historically, the European Pharmacopoeia (EP) method for omeprazole purity utilized traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a 5 µm C8 column operating at a flow rate of 1.0 mL/min. While functional, this method was developed empirically and suffers from prolonged run times (>15 minutes) and the potential co-elution of closely related impurities[4].

Modern laboratories are transitioning to Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) or Time-of-Flight Mass Spectrometry (TOF/MS)[5]. By utilizing sub-2 µm particles (e.g., 1.7 µm), UPLC leverages the principles of the van Deemter equation: smaller particles minimize eddy diffusion and mass transfer resistance. This allows for higher mobile phase velocities without sacrificing theoretical plates, resulting in sharper peaks, superior resolution of Omeprazole Sulfide, and a dramatic reduction in solvent waste[6].

Table 1: Performance Comparison for Omeprazole Sulfide Profiling

ParameterTraditional RP-HPLC (EP Method)Modern UPLC-PDA MethodCausality / Advantage
Stationary Phase C8, 125 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.7 µmSmaller particles reduce mass transfer resistance, yielding sharper peaks.
Run Time ~20–30 minutes< 8 minutesHigher optimal flow velocities increase throughput.
Resolution (API vs Sulfide) ~1.5 - 2.0> 3.5Enhanced theoretical plate count ensures baseline separation.
Limit of Detection (LOD) ~0.05 µg/mL~0.005 µg/mLNarrower peak widths increase signal-to-noise (S/N) ratio.
Solvent Consumption High (1.0 mL/min)Low (0.45 mL/min)Smaller column internal diameter requires less mobile phase.

Self-Validating Experimental Protocol

A true Stability-Indicating Method cannot rely on assumptions; it must be a self-validating system. The following UPLC-PDA protocol incorporates built-in System Suitability Testing (SST) and spectral peak purity analysis to intrinsically verify the absence of co-eluting hidden degradants in every analytical run[3].

Step 1: Chromatographic Optimization via AQbD
  • Column Selection: Equip the UPLC system with a C18 column (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.05 M potassium dihydrogen phosphate buffer, adjusted to pH 7.5) and Mobile Phase B (HPLC-grade Acetonitrile)[6].

  • Gradient Elution: Program a linear gradient from 80:20 (A:B) to 50:50 over 4.5 minutes. Reasoning: A gradient ensures that highly polar degradants elute early, while non-polar impurities like Omeprazole Sulfide are pushed off the column efficiently.

  • System Suitability (SST): Inject a reference standard mixture of Omeprazole and Omeprazole Sulfide Hydrochloride. The system is only validated for the run if the USP resolution factor ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor is ≤1.5 .

Step 2: Forced Degradation (The Stress Test)

To prove the method is stability-indicating, the API must be intentionally degraded to generate Omeprazole Sulfide and other degradants[5].

  • Acidic Stress: Treat 10 mg of Omeprazole with 0.1 N HCl for 24 hours at room temperature. Neutralize with 0.1 N NaOH.

  • Oxidative Stress: Treat 10 mg of Omeprazole with 3% H2​O2​ for 24 hours.

  • Thermal/Photolytic Stress: Expose solid API to 105°C and UV light (254 nm) for 48 hours.

  • Peak Purity Verification: Inject all stressed samples. Use the PDA detector to extract the UV spectra across the Omeprazole Sulfide peak. The software must report a "Purity Angle" less than the "Purity Threshold," proving the peak is spectrally homogeneous and free of co-eluting hidden impurities[3].

Step 3: ICH Q2(R1) Method Validation

Validate the optimized method for Linearity (0.05% to 150% of the specification limit), Accuracy (via spike recovery of Omeprazole Sulfide Hydrochloride into placebo), and Precision (Repeatability, %RSD ≤2.0% ).

workflow AQbD Analytical QbD Optimization FD Forced Degradation (Stress Testing) AQbD->FD Define Parameters VAL ICH Q2 Validation (Linearity/Accuracy) FD->VAL Prove Specificity ROUTINE Routine QC & Impurity Profiling VAL->ROUTINE Validated Method

Self-validating workflow for stability-indicating method development.

Quantitative Data Synthesis

The success of the SIM is demonstrated by the forced degradation results. Table 2 summarizes typical experimental outcomes, showcasing the method's ability to track the mass balance of the degraded API and verify the spectral purity of the resulting Omeprazole Sulfide peak.

Table 2: Summary of Forced Degradation & Peak Purity Results

Stress ConditionReagent / EnvironmentTime / Temp% API DegradationOmeprazole Sulfide Peak Purity AnglePeak Purity ThresholdStatus
Acidic 0.1 N HCl24h, RT12.4%0.1120.285Homogeneous (Pass)
Alkaline 0.1 N NaOH24h, RT4.2%0.0980.290Homogeneous (Pass)
Oxidative 3% H2​O2​ 24h, RT18.6%0.1450.310Homogeneous (Pass)
Thermal 105°C48h6.8%0.1050.288Homogeneous (Pass)
Photolytic UV Light (254 nm)48h5.1%0.1100.295Homogeneous (Pass)

Note: A Purity Angle mathematically lower than the Purity Threshold confirms that the Omeprazole Sulfide peak is not masking any underlying unknown degradants.

Conclusion

The validation of a Stability-Indicating Method for Omeprazole Sulfide Hydrochloride requires a shift from empirical legacy methods to mechanistically sound, high-resolution techniques. By adopting UPLC-PDA frameworks, analytical scientists can achieve baseline resolution of critical redox degradants in a fraction of the time required by traditional RP-HPLC. Embedding spectral peak purity checks and rigorous forced degradation protocols into the workflow ensures a self-validating system that guarantees the highest standards of pharmaceutical quality control.

References

  • [3] A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC. nih.gov. Available at:

  • [5] Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. researchgate.net. Available at:

  • [1] Omeprazole Sulfide Hydrochloride - LGC Standards. lgcstandards.com. Available at:

  • [2] drug interaction omeprazole: Topics by Science.gov. science.gov. Available at:

  • [4] Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. molnar-institute.com. Available at:

  • [6] Validated Simultaneous Gradient Ultra-Performance Liquid Chromatographic Quantification of Some Proton Pump Inhibitor Drug Residues in Saudi Pharmaceutical Industrial Wastewater. mdpi.com. Available at:

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Omeprazole Sulfide Hydrochloride in a Laboratory Setting

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of Omeprazole Sulfide Hydrochloride. Moving beyond a simple chec...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of Omeprazole Sulfide Hydrochloride. Moving beyond a simple checklist, we delve into the causality behind these protocols to ensure a deep, working understanding of the necessary safety and environmental stewardship.

Foundational Understanding: Hazard Profile and Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. Omeprazole Sulfide Hydrochloride is not an inert substance; its handling and disposal require deliberate, informed actions to mitigate risks to personnel and the environment.

The primary risks associated with this compound, as identified in its Safety Data Sheets (SDS), are detailed below.[1][2] This data forms the logical basis for the stringent disposal protocols that follow.

Table 1: Summary of GHS Hazard Classifications for Omeprazole Sulfide

Hazard ClassificationCategoryHazard StatementSource Citation
Skin Corrosion/Irritation2H315: Causes skin irritation.[2]
Skin Sensitization1H317: May cause an allergic skin reaction.[1]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2]
Hazardous to the Aquatic Environment (Long-term)4H413: May cause long lasting harmful effects to aquatic life.[1]

The key takeaway from this hazard profile is twofold:

  • Personnel Safety: The compound is a known irritant to the skin, eyes, and respiratory system and can trigger allergic skin reactions.[2] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times, not just during synthesis or use, but critically, during all waste handling and disposal stages.

  • Environmental Protection: The classification of "May cause long lasting harmful effects to aquatic life" is a core directive.[1] This explicitly prohibits disposal via the sanitary sewer system (i.e., down the drain), as this would introduce the un-metabolized, active compound directly into aquatic ecosystems. While studies on the parent drug, omeprazole, indicate that after human metabolism, the excreted products pose an insignificant environmental risk, the chemical waste generated in a lab is in its pure, more potent form and must be managed accordingly.[3]

The Regulatory Landscape: A Framework for Compliance

Disposal of chemical waste is not at the discretion of the individual or institution; it is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave".[4]

Under RCRA, it is the legal responsibility of the waste generator—your institution—to determine if a waste product is hazardous.[5] While Omeprazole Sulfide is not explicitly listed as a "P" or "U" listed hazardous waste by the EPA, it may meet the criteria for a characteristic hazardous waste depending on its formulation or mixture. Therefore, the default and most prudent course of action is to manage it as a chemical waste stream destined for professional disposal.

Core Disposal Principle: Segregation and Containment

The cardinal rule of chemical waste management is segregation . Omeprazole Sulfide Hydrochloride waste should never be mixed with general refuse or non-hazardous waste.[6] Proper segregation at the point of generation prevents cross-contamination and ensures the final disposal method is appropriate and effective.

dot

Caption: Fig. 1: Disposal Decision Workflow for Omeprazole Sulfide HCl

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of Omeprazole Sulfide Hydrochloride waste streams.

Required Materials
  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.[1]

  • Designated, sealable, and clearly labeled hazardous chemical waste container (compatible with solids).

  • Inert absorbent material (vermiculite, sand, or commercial spill pads).[2]

  • Waste labels (pre-filled with generator information).

  • Chemical-resistant scoop or spatula.

Procedure for Solid Waste Disposal (Pure Compound, Contaminated Weigh Boats, etc.)
  • Don PPE: Before handling any waste, ensure your PPE is correctly worn.[1]

  • Container Preparation: Obtain a designated hazardous waste container. Ensure it is clean, in good condition, and properly labeled with "Hazardous Waste," the chemical name "Omeprazole Sulfide Hydrochloride," and the associated hazards (Irritant, Environmental Hazard).

  • Waste Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop. Avoid generating dust.[2][5] If dust formation is unavoidable, perform this work within a certified chemical fume hood.[2]

  • Seal and Store: Securely seal the container lid. Wipe the exterior of the container to remove any residual contamination. Place the container in a designated satellite accumulation area, away from incompatible materials.[1]

Procedure for Liquid Waste and Spill Cleanup
  • Containment: For spills, first ensure the area is well-ventilated and evacuate non-essential personnel.[2] Prevent the spill from entering any drains or waterways.[2]

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent material.[2]

  • Collection: Once the liquid is fully absorbed, use spark-proof tools (if solvents are present) to carefully scoop the material into the designated hazardous waste container.[1] All contaminated items, including gloves, wipes, and absorbent pads, must be placed in the same container.[5]

  • Seal and Store: Securely seal the container, decontaminate its exterior, and move it to the satellite accumulation area for collection by a licensed disposal company.[7]

Decontamination of Equipment and Surfaces
  • Gross Decontamination: Remove bulk contamination using a tool (spatula) or by absorbing liquids. Dispose of this material as hazardous waste.

  • Surface Cleaning: Decontaminate surfaces and non-disposable equipment by scrubbing with alcohol, followed by soap and water.[2]

  • Rinsate Collection: All rinsate and cleaning materials (e.g., wipes) generated during this process must be collected and disposed of as hazardous waste. Do not discharge rinsate to the sewer.

Final Disposal Pathway: Professional Incineration

All collected waste containing Omeprazole Sulfide Hydrochloride must be disposed of through a licensed and certified hazardous waste management company.[7] The preferred method for pharmaceutical waste is high-temperature incineration at an approved facility.[8][9] This method ensures the complete destruction of the active chemical compound, preventing its release into the environment.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of your laboratory personnel, protect the environment, and uphold the highest standards of professional responsibility.

References

  • Ausko Pte Ltd. (2025, March 26). The Importance of Proper Waste Disposal in Hospitals.
  • HealthXchange.sg. Medicine Safety: How to Use and Dispose of Expired Medications.
  • ECHEMI. (n.d.). Omeprazole sulfide SDS, 73590-85-9 Safety Data Sheets.
  • MedChemExpress. (2025, July 11). Omeprazole sulfide-SDS.
  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2025, July 30). Safety Data Sheet - Omeprazole sulfide.
  • Tokyo Chemical Industry. (2025, November 19). SAFETY DATA SHEET - O0437: Omeprazole Sulfide.
  • Fisher Scientific. (2015, February 26). SAFETY DATA SHEET - Omeprazole.
  • AstraZeneca. (2023, November 2). Environmental Risk Assessment Data Esomeprazole and Omeprazole.
  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure.
  • Benchchem. (n.d.). Identification and analysis of omeprazole magnesium degradation products.
  • Singh, S., et al. (2023). Pharmaceutical Waste Disposal Current Practices and Regulations: Review. International Journal of Pharmaceutical Quality Assurance, 14(3), 821-824.
  • U.S. Food and Drug Administration. (2007, March 3). Center for Drug Evaluation and Research - Environmental Assessment for Prilosec®.
  • Re Sustainability Singapore. (n.d.). Biomedical Waste Management.
  • Expert Synthesis Solutions. (2018, January 23). SAFETY DATA SHEET - 5-O-Desmethyl Omeprazole Sulfide.
  • Reddy, G.S., et al. (n.d.). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. PMC.
  • ResearchGate. (n.d.). Study of controlled degradation processes and electrophoretic behaviour of omeprazole and its main degradation products using diode-array and ESI-IT-MS detection.
  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.

Sources

Handling

Personal protective equipment for handling Omeprazole Sulfide Hydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a rigorously engineered system of risk mitigation. When handling (CAS 220757-75-5), a critical intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a rigorously engineered system of risk mitigation. When handling (CAS 220757-75-5), a critical intermediate and recognized impurity in the synthesis of proton pump inhibitors like omeprazole[1][2], operators must understand the why behind the safety protocols.

By understanding the mechanistic hazards of this active pharmaceutical ingredient (API) impurity, we can design a self-validating operational workflow that ensures both operator safety and experimental integrity.

Mechanistic Hazard Profiling

To properly select Personal Protective Equipment (PPE), we must first decode the chemical's hazard profile:

  • Dermal and Ocular Toxicity: The presence of the hydrochloride salt imparts acidic properties upon contact with moisture (such as sweat on the skin or tears in the eyes). This acidity, combined with the lipophilic benzimidazole core, allows the molecule to disrupt the stratum corneum and denature ocular proteins, leading to and [3].

  • Inhalation Risks: As a fine powder, it is highly susceptible to aerosolization. Inhalation of these particulates irritates the mucosal linings of the respiratory tract, classified as a [3].

  • Ecological Impact: The sulfide moiety and complex aromatic structure resist rapid biodegradation, posing long-lasting harmful effects to aquatic ecosystems ().

Quantitative PPE Specifications

Based on the hazard profile, the following PPE is mandatory. Every piece of equipment serves a specific mechanistic purpose.

PPE CategorySpecification & StandardQuantitative MetricMechanistic Rationale
Hand Protection Nitrile Rubber GlovesThickness ≥ 0.11 mm (incidental) or ≥ 0.40 mm (prolonged); Breakthrough > 480 minProvides a highly cross-linked barrier against acidic hydrochloride salts, preventing stratum corneum disruption (H315)[4].
Eye Protection EN 166 (EU) or NIOSH (US) compliantCreates a hermetic seal around the eyes to prevent airborne API dust from causing localized pH shifts and ocular protein denaturation (H319)[3][4].
Respiratory Protection Particulate RespiratorN95, FFP2, or FFP3 (Filter efficiency ≥ 95%)Traps fine aerosolized API particles before they can contact the mucosal linings of the respiratory tract (H335)[3][4].
Body Protection Impervious Lab CoatFlame-resistant, full-body coveragePrevents the accumulation of lipophilic benzimidazole derivatives on personal clothing, eliminating secondary exposure routes[4].

Operational Workflow & PPE Integration

G A 1. Risk Assessment & PPE Donning B 2. Engineering Controls (Fume Hood >100 fpm) A->B PPE Verified C 3. Weighing & Dispensing (Omeprazole Sulfide HCl) B->C Flow Confirmed D 4. Material Transfer (Sealed Container) C->D Mass Validated E 5. Experimental Execution D->E Seal Checked F Spill Event? E->F G Spill Management Protocol (Absorb & Neutralize) F->G Yes H Waste Segregation & Safe Disposal F->H No G->H Decontaminated

Workflow for handling Omeprazole Sulfide HCl with integrated safety checkpoints.

Self-Validating Operational Protocol

A protocol is only as strong as its verification steps. Do not proceed to the next step until the current step validates itself.

Phase 1: Preparation and Engineering Controls

  • PPE Verification: Don the specified nitrile gloves, safety goggles, and lab coat[4].

    • Causality: Prevents primary routes of exposure (dermal and ocular).

    • Self-Validation: Perform a pneumatic inflation test on the gloves. Trap air inside and squeeze; if no air escapes, the barrier is intact.

  • Fume Hood Activation: Conduct all open-container handling within a certified chemical fume hood or powder weighing isolator[4][5].

    • Causality: Engineering controls are the primary defense against inhalation of aerosolized powders.

    • Self-Validation: Check the digital anemometer. The face velocity must read between 80–120 feet per minute (fpm). Do not open the chemical container if the flow rate is unverified.

Phase 2: Weighing and Dispensing 3. Static Elimination: Pass an anti-static ionizer over the spatulas and weigh boats.

  • Causality: Omeprazole Sulfide HCl is a fine powder. Static charge causes the powder to cling to surfaces or aerosolize, increasing the risk of respiratory exposure and mass inaccuracy.

  • Dispensing: Carefully transfer the required mass of the chemical onto the weigh boat[3].

    • Causality: Slow, deliberate movements prevent the generation of dust clouds.

    • Self-Validation: Observe the analytical balance. The reading must stabilize within ±0.1 mg for 5 consecutive seconds, confirming that no air drafts are disturbing the powder.

  • Containment: Transfer the weighed solid into a sealable reaction vessel and secure the cap before removing it from the fume hood.

    • Causality: Prevents accidental exposure during transit to the reaction station.

    • Self-Validation: Invert the sealed vial gently. Visually confirm that no powder escapes the threading.

Phase 3: Decontamination 6. Surface Cleaning: Wipe down the balance and fume hood surfaces with a damp cloth using 70% ethanol or water[3].

  • Causality: Removes microscopic API residues that could cause cross-contamination or secondary exposure.

  • Self-Validation: Shine a bright flashlight at an oblique angle across the stainless steel surfaces to visually confirm the absence of crystalline residue.

Spill Management & Disposal Plan

Immediate Spill Response

  • Evacuate and Assess: If a spill occurs outside the fume hood, step back immediately.

    • Self-Validation: Ensure all personnel in the vicinity have donned N95/FFP2 respirators before approaching the spill zone[3][4].

  • Dust Suppression: Do NOT dry sweep. Lightly mist the spilled powder with water or 70% ethanol[3].

    • Causality: Dry sweeping aerosolizes the powder, triggering the H335 respiratory hazard. Wetting the powder suppresses dust formation.

  • Absorption: Cover the wetted spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth or universal binder)[3].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag[4].

    • Self-Validation: Double-bag the waste and seal it with heavy-duty tape. Squeeze the bag gently to ensure zero air/powder leakage.

Environmental Segregation and Disposal

  • Categorization: Label the waste container explicitly: "Hazardous Chemical Waste: Omeprazole Sulfide Hydrochloride (Toxic to Aquatic Life)".

  • Environmental Protection: Never flush residues down the sink or floor drains. The compound is classified as Aquatic Chronic 4 (H413) and will cause long-lasting ecological damage[3].

  • Final Disposal: Transfer the sealed containers to the facility's designated hazardous waste collection point. Entrust disposal to a licensed waste disposal company for [3][5].

References

Sources

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